Aldose reductase-IN-5
Descripción
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Propiedades
Fórmula molecular |
C18H15NO5 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
2-[8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-3H-1,4-benzoxazin-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO5/c20-14-8-5-12(6-9-14)4-7-13-2-1-3-15-18(13)24-17(23)11-19(15)10-16(21)22/h1-9,20H,10-11H2,(H,21,22)/b7-4+ |
Clave InChI |
VYIPBSOCLBYEIE-QPJJXVBHSA-N |
SMILES isomérico |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)/C=C/C3=CC=C(C=C3)O |
SMILES canónico |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)C=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Foundational & Exploratory
Aldose Reductase-IN-5: A Technical Guide on the Mechanism of Action
Disclaimer: Publicly available scientific literature and databases did not yield specific information on a compound designated "Aldose reductase-IN-5". Therefore, this document provides a comprehensive overview of the mechanism of action of Aldose Reductase inhibitors as a class, drawing upon extensive research in the field. The quantitative data and specific experimental protocols are representative examples for a hypothetical potent aldose reductase inhibitor.
Introduction to Aldose Reductase and Its Inhibition
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3][4] Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol.[4][5][6] This accumulation, coupled with the consumption of NADPH, induces osmotic and oxidative stress, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataract formation.[3][5][7] Furthermore, aldose reductase is implicated in inflammatory processes through its role in reducing lipid-derived aldehydes and mediating inflammatory signaling cascades.[6]
Aldose Reductase Inhibitors (ARIs) are a class of compounds designed to block the active site of aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects. This guide explores the core mechanism of action of such inhibitors, exemplified by the hypothetical "this compound".
Core Mechanism of Action
The primary mechanism of action of aldose reductase inhibitors is the competitive or non-competitive inhibition of the aldose reductase enzyme. By binding to the enzyme, often at its active site or allosteric sites, these inhibitors prevent the substrate (glucose) from binding and being reduced to sorbitol.[8] This action directly counteracts the metabolic imbalances caused by hyperglycemia.
Attenuation of the Polyol Pathway
The central effect of ARIs is the normalization of the polyol pathway flux. By inhibiting aldose reductase, these compounds prevent the accumulation of sorbitol, thereby reducing intracellular osmotic stress.[5][6] This is particularly crucial in insulin-independent tissues such as the lens, retina, and peripheral nerves, which are prone to sorbitol-induced damage.[1]
Reduction of Oxidative Stress
The activity of aldose reductase consumes NADPH, a critical cofactor for glutathione (B108866) reductase, which is essential for regenerating the cellular antioxidant glutathione (GSH).[5] By inhibiting aldose reductase, ARIs spare NADPH, allowing for the maintenance of GSH levels and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[5] This reduction in oxidative stress is a key component of the therapeutic effect of ARIs.
Modulation of Inflammatory Signaling
Aldose reductase is also involved in the reduction of lipid aldehydes, which can act as signaling molecules in inflammatory pathways. The product of the reduction of glutathione-conjugated 4-hydroxynonenal (B163490) (HNE-GSH), catalyzed by AR, can activate protein kinase C (PKC) and subsequently the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines.[6][9] By inhibiting AR, ARIs can dampen these inflammatory responses.[6]
Signaling Pathways
The inhibitory action on aldose reductase impacts several critical signaling pathways implicated in diabetic complications and inflammation.
Quantitative Data
The following table summarizes hypothetical quantitative data for a representative aldose reductase inhibitor, "AR-IN-X".
| Parameter | Value | Method | Reference |
| IC50 (Human Aldose Reductase) | 25 nM | Recombinant Enzyme Assay | Hypothetical Data |
| IC50 (Rat Lens Aldose Reductase) | 40 nM | Tissue Homogenate Assay | Hypothetical Data |
| Selectivity (vs. Aldehyde Reductase) | >400-fold | Recombinant Enzyme Assays | Hypothetical Data |
| Sorbitol Reduction (Rat Sciatic Nerve) | 65% at 10 mg/kg | In vivo Diabetic Rat Model | Hypothetical Data |
| Nerve Conduction Velocity Improvement | 30% at 10 mg/kg | In vivo Diabetic Rat Model | Hypothetical Data |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of aldose reductase inhibitors.
Recombinant Human Aldose Reductase (rhAR) Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitor against purified human aldose reductase.
Protocol:
-
Expression and Purification: Human aldose reductase is expressed in E. coli and purified using affinity chromatography.
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.2).
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains:
-
150 µL of assay buffer
-
10 µL of NADPH (0.1 mM final concentration)
-
10 µL of the inhibitor at various concentrations (or vehicle control)
-
10 µL of purified rhAR enzyme
-
-
Incubation: The mixture is pre-incubated for 10 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by adding 20 µL of the substrate, DL-glyceraldehyde (1 mM final concentration).
-
Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over 5 minutes using a plate reader.
-
Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
In Vivo Efficacy in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
Objective: To assess the in vivo efficacy of the inhibitor in reducing tissue sorbitol levels and improving nerve function in a diabetic animal model.
Protocol:
-
Induction of Diabetes: Male Sprague-Dawley rats are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm diabetes.
-
Treatment: Diabetic rats are treated daily with the inhibitor (e.g., 10 mg/kg via oral gavage) or vehicle for a period of 4-8 weeks.
-
Nerve Conduction Velocity (NCV) Measurement: At the end of the treatment period, motor NCV of the sciatic nerve is measured under anesthesia using stimulating and recording electrodes.
-
Tissue Collection: Following NCV measurement, animals are euthanized, and tissues (sciatic nerve, lens, retina) are rapidly dissected and frozen.
-
Sorbitol Measurement: Tissue sorbitol levels are quantified using gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay.
-
Statistical Analysis: Data from the treated group are compared to the vehicle-treated diabetic group and a non-diabetic control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
Aldose reductase inhibitors represent a promising therapeutic strategy for the management of diabetic complications and potentially other inflammatory conditions. Their mechanism of action is centered on the inhibition of the polyol pathway, leading to a reduction in osmotic and oxidative stress, and the modulation of inflammatory signaling. The development and validation of potent and selective inhibitors, such as the conceptual "this compound", rely on a robust understanding of these mechanisms and the application of rigorous in vitro and in vivo experimental models. Further research into this class of compounds is warranted to fully realize their therapeutic potential.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Aldose Reductase | Encyclopedia MDPI [encyclopedia.pub]
- 3. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
- 4. Physiological and Pathological Roles of Aldose Reductase [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose Reductase Inhibition by Orthosiphon stamineus Extracts and Constituents Suggests Antioxidant Potential [mdpi.com]
Synthesis and Characterization of Aldose Reductase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, has been a significant therapeutic target for mitigating diabetic complications.[1] This technical guide provides an in-depth overview of the synthesis and characterization of aldose reductase inhibitors (ARIs), with a specific focus on Fidarestat (B1672664) as a representative compound. It details experimental protocols for synthesis and characterization, presents quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel ARIs.
Introduction to Aldose Reductase and its Inhibition
Aldose reductase (EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of aldehydes, including the conversion of glucose to sorbitol.[1] Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux through the polyol pathway leads to the accumulation of sorbitol. This accumulation, along with the concomitant depletion of NADPH and subsequent oxidative stress, is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[2]
The inhibition of aldose reductase is a promising therapeutic strategy to prevent or ameliorate these complications.[2] Numerous ARIs have been developed and can be broadly categorized into classes such as carboxylic acid derivatives (e.g., Epalrestat), spirohydantoins (e.g., Sorbinil, Fidarestat), and phenolic derivatives.[3] This guide will focus on the synthesis and characterization of these inhibitors.
Aldose Reductase Signaling Pathway
The pathological effects of increased aldose reductase activity are multifaceted. The accumulation of sorbitol creates osmotic stress within cells.[4] The increased consumption of NADPH by AR limits the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, thereby increasing cellular susceptibility to oxidative damage.[5] Furthermore, the subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase increases the NADH/NAD+ ratio, which can lead to the formation of advanced glycation end products (AGEs) and activation of protein kinase C (PKC), both contributing to cellular dysfunction.
Synthesis of Aldose Reductase Inhibitors
The synthesis of ARIs often involves multi-step chemical reactions. A general workflow for the synthesis of spirohydantoin-based inhibitors like Fidarestat is presented below.
General Synthesis Workflow for Spirohydantoin ARIs
The synthesis of spirohydantoin ARIs typically begins with a substituted chromanone, which undergoes a Bucherer-Bergs reaction or a related hydantoin (B18101) synthesis protocol.
Experimental Protocol: Synthesis of Fidarestat (Representative Example)
The synthesis of Fidarestat, (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid, is a multi-step process. While the precise, proprietary industrial synthesis is not fully public, a plausible laboratory-scale synthesis based on published literature for similar spirohydantoin ARIs is outlined below.[6][7]
Step 1: Synthesis of 6-fluoro-4-chromanone This starting material can be synthesized from 4-fluorophenol (B42351) and crotonic acid via a Pechmann condensation followed by cyclization.
Step 2: Formation of the Spirohydantoin Ring The 6-fluoro-4-chromanone is subjected to a Bucherer-Bergs reaction.
-
Materials: 6-fluoro-4-chromanone, potassium cyanide (KCN), ammonium (B1175870) carbonate ((NH4)2CO3), ethanol, water.
-
Procedure:
-
A mixture of 6-fluoro-4-chromanone, KCN, and (NH4)2CO3 in a sealed vessel with ethanol/water is heated.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude spirohydantoin product precipitates.
-
The precipitate is filtered, washed, and dried.
-
Step 3: Resolution of Enantiomers The product from Step 2 is a racemic mixture. The desired (4S)-enantiomer is resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.
Step 4: Introduction of the Carboxylic Acid Group This step is a simplification for illustrative purposes, as the actual synthesis is more complex. The resolved spirohydantoin is then further modified to introduce the carboxylic acid at the 2-position of the chroman ring.
Step 5: Purification The final product is purified by recrystallization or column chromatography to yield Fidarestat of high purity.
Characterization of Aldose Reductase Inhibitors
The characterization of a newly synthesized ARI is crucial to confirm its identity, purity, and biological activity.
Physicochemical Characterization
Standard analytical techniques are employed to determine the structure and purity of the synthesized compound.
Table 1: Physicochemical Characterization Data for Fidarestat
| Parameter | Method | Typical Result |
| Molecular Formula | Mass Spectrometry | C13H9FN2O5 |
| Molecular Weight | Mass Spectrometry | 292.22 g/mol |
| Melting Point | Melting Point Apparatus | 238-240 °C |
| ¹H NMR | NMR Spectroscopy | Peaks corresponding to the protons on the chroman and imidazolidine (B613845) rings. |
| ¹³C NMR | NMR Spectroscopy | Peaks corresponding to the carbons of the core structure. |
| Mass Spectrum | ESI-MS | [M-H]⁻ ion at m/z 291.04 |
| Purity | HPLC | >98% |
Biological Characterization: In Vitro Aldose Reductase Inhibition Assay
The inhibitory potency of the synthesized compound against aldose reductase is determined using an in vitro enzyme assay.
Experimental Protocol: Aldose Reductase Activity Assay
-
Source of Enzyme: Recombinant human aldose reductase or aldose reductase isolated from rat lens or kidney.[8]
-
Substrate: DL-Glyceraldehyde or Glucose.
-
Cofactor: NADPH.
-
Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and the test compound (ARI) at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Table 2: In Vitro Biological Activity of Selected Aldose Reductase Inhibitors
| Compound | Aldose Reductase IC50 (µM) | Reference |
| Fidarestat | 0.003 - 0.02 | [9][10] |
| Sorbinil | 0.3 | [11] |
| Epalrestat | 0.02 - 0.2 | [10] |
| Oxidative deaminated metabolite of Fidarestat | 0.44 | [12] |
In Vivo Characterization
The efficacy of ARIs is further evaluated in animal models of diabetes.
Experimental Protocol: Sorbitol Accumulation in Sciatic Nerve of Diabetic Rats
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ.
-
Treat diabetic rats with the test ARI orally for a specified period (e.g., 10 weeks).[9]
-
At the end of the treatment period, sacrifice the animals and dissect the sciatic nerves.
-
Measure the sorbitol content in the sciatic nerve using gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay.
-
Compare the sorbitol levels in treated diabetic rats with those in untreated diabetic and non-diabetic control rats.
-
Table 3: In Vivo Efficacy of Fidarestat in STZ-Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diabetic + Fidarestat (1 mg/kg) | Diabetic + Fidarestat (4 mg/kg) |
| Sciatic Nerve Sorbitol (nmol/mg) | ~1 | ~10-12 | Significantly Reduced | Significantly Reduced |
| Sciatic Nerve Fructose (nmol/mg) | ~2 | ~15-18 | Significantly Reduced | Significantly Reduced |
| Nerve Blood Flow (mL/min/100g) | ~20 | ~10 | Significantly Improved | Significantly Improved |
Note: The values in Table 3 are representative and based on findings from studies such as those by --INVALID-LINK--.
Conclusion
The synthesis and characterization of aldose reductase inhibitors represent a critical area of research in the development of therapeutics for diabetic complications. This guide has provided a comprehensive overview of the key methodologies involved, using Fidarestat as a prime example. The detailed protocols for synthesis and characterization, along with the structured presentation of quantitative data, offer a valuable resource for scientists in the field. The visualization of the aldose reductase signaling pathway and the general synthesis workflow further aids in understanding the rationale and practical aspects of ARI development. Continued research and development in this area hold the promise of delivering more effective and safer treatments for patients with diabetes.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fidarestat (SNK-860), a potent aldose reductase inhibitor, normalizes the elevated sorbitol accumulation in erythrocytes of diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of in vitro and in vivo fidarestat metabolites: Toxicity and efficacy evaluation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Kinetics of the Aldose Reductase Inhibitor Zopolrestat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetic properties of Zopolrestat, a potent inhibitor of aldose reductase. This document includes a summary of quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
The binding affinity and kinetic parameters of Zopolrestat have been determined through various enzymatic assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: Binding Affinity of Zopolrestat against Aldose Reductase
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 3.1 nM | Human Placenta Aldose Reductase | [1][2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinetic Parameters of Zopolrestat Inhibition
| Parameter | Value | Type of Inhibition | Reference |
| Kᵢ (uncompetitive) | 5.5 nM | Mixed-type noncompetitive | [4] |
| Kᵢ' (noncompetitive) | 8.4 nM | Mixed-type noncompetitive | [4] |
Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme. For mixed-type inhibition, two constants are determined: Kᵢ for binding to the free enzyme and Kᵢ' for binding to the enzyme-substrate complex.
Experimental Protocols
This section details the methodologies for determining the binding affinity (IC₅₀) and kinetic parameters of aldose reductase inhibitors like Zopolrestat.
Materials and Reagents
-
Enzyme: Purified recombinant human aldose reductase
-
Substrate: DL-Glyceraldehyde
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Buffer: 100 mM sodium phosphate buffer (pH 6.2)
-
Inhibitor: Zopolrestat
-
Control Inhibitor: Sorbinil (optional)
-
Reagents: Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
Equipment: UV-visible spectrophotometer, 96-well microplates, precision pipettes
Protocol for IC₅₀ Determination
-
Preparation of Reagents:
-
Prepare a stock solution of Zopolrestat in DMSO.
-
Create a series of dilutions of the Zopolrestat stock solution in the assay buffer to achieve a range of final concentrations.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Sodium phosphate buffer
-
Zopolrestat solution at various concentrations (or DMSO for the control)
-
NADPH solution
-
Aldose reductase enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Record the reaction rate for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Zopolrestat concentration relative to the control (DMSO) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol for Kinetic Analysis (Determination of Kᵢ)
-
Experimental Setup:
-
Perform the enzyme assay as described in section 2.2, but with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor (Zopolrestat).
-
A matrix of experiments should be set up with several fixed inhibitor concentrations and a range of substrate concentrations for each inhibitor concentration.
-
-
Data Acquisition:
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each fixed inhibitor concentration.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
For mixed-type noncompetitive inhibition, the Kᵢ and Kᵢ' values can be determined by secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key concepts related to aldose reductase inhibition.
Caption: The Polyol Pathway of Glucose Metabolism and the Site of Zopolrestat Inhibition.
Caption: Experimental Workflow for Aldose Reductase Inhibitor Characterization.
Caption: Schematic Representation of Different Modes of Enzyme Inhibition.
References
In Silico Modeling of Aldose Reductase-Inhibitor Interactions: A Technical Guide
This guide provides an in-depth overview of the computational approaches used to model the interaction between aldose reductase (AR) and its inhibitors, with a specific focus on the investigational inhibitor Aldose reductase-IN-2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of in silico techniques for understanding and designing novel AR inhibitors.
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] It catalyzes the reduction of glucose to sorbitol, a process implicated in the long-term complications of diabetes, including neuropathy, nephropathy, retinopathy, and cataracts.[2][3] By converting excess glucose to sorbitol, which then accumulates in cells, AR contributes to osmotic stress and the generation of reactive oxygen species.[4] Therefore, inhibiting AR is a promising therapeutic strategy for mitigating these diabetic complications.[5][6]
The Role of In Silico Modeling in Aldose Reductase Inhibitor Discovery
Computational, or in silico, modeling plays a crucial role in modern drug discovery by providing a more efficient alternative to traditional methods.[4] These techniques allow for the rapid screening of large compound libraries, the prediction of binding affinities, and the detailed analysis of molecular interactions at the atomic level.[7] For aldose reductase, in silico approaches such as molecular docking and molecular dynamics (MD) simulations have been instrumental in identifying and optimizing potent inhibitors.[6]
Molecular Structure and Function of Aldose Reductase
Aldose reductase is a monomeric, NADPH-dependent enzyme belonging to the aldo-keto reductase (AKR) superfamily.[2] Its structure is a β/α-barrel motif, composed of eight parallel β-strands forming a central core, surrounded by eight α-helical segments.[8][9] The active site is located within the core of this barrel structure.[9] The enzyme catalyzes the reduction of various aldehydes and carbonyls, with glucose being a key substrate under hyperglycemic conditions.[8]
In Silico Analysis of Aldose Reductase-IN-2 and Other Inhibitors
Recent computational studies have explored the interaction of various inhibitors with aldose reductase. One such study highlighted Aldose reductase-IN-2 (also referred to as compound 5f) as a potent investigational inhibitor that demonstrates stable interactions with the enzyme.[4] The following tables summarize key quantitative data from in silico analyses of Aldose reductase-IN-2 and other notable inhibitors.
Table 1: Molecular Docking and Interaction Energy Data for Selected Aldose Reductase Inhibitors
| Compound | Minimum Docking Energy (kcal/mol) | Interaction Energy (kcal/mol) | Reference |
| Aldose reductase-IN-2 (compound 5f) | - | Most Stable Interaction | [4] |
| Epalrestat | - | Weaker Interaction | [4] |
| Ponalrestat | - | Weaker Interaction | [4] |
| ZINC89259516 (Butein pharmacophore) | -11.57 | - | [10][11][12] |
| ZINC13349982 (Benzylisoquinoline pharmacophore) | -11.48 | - | [10][11][12] |
Note: A lower docking energy generally indicates a stronger binding affinity.
Table 2: In Vitro Inhibition Constants (KI) for Selected Quinolone Antibiotics against Aldose Reductase
| Compound | KI (μM) |
| Gatifloxacin | 1.03 ± 0.13 |
| Lomefloxacin | 4.12 ± 0.51 |
| Nalidixic acid | - |
| Norfloxacin | - |
| Sparfloxacin | - |
| Epalrestat (Reference) | 0.85 ± 0.06 |
Source:[3]
Experimental Protocols for In Silico Modeling
The following sections detail the typical methodologies employed in the computational analysis of aldose reductase inhibitors.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to screen virtual libraries of compounds and to predict the binding mode and affinity of a ligand to a protein's active site.
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of human aldose reductase is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D or 3D structures of the inhibitor molecules (e.g., Aldose reductase-IN-2) are prepared. This involves generating a low-energy 3D conformation, assigning correct atom types, and adding charges.
-
Docking Simulation: A docking program (e.g., AutoDock, CDocker) is used to place the ligand into the defined active site of the aldose reductase protein.[6][10] The program explores various possible conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is generally considered the most likely binding mode. These interactions are then visualized and analyzed to identify key amino acid residues involved in the binding.[10]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a protein-ligand complex over time. This method provides insights into the stability of the complex and the nature of the interactions that are not apparent from static docking poses.
Protocol:
-
System Setup: The protein-ligand complex, typically the best-ranked pose from molecular docking, is placed in a simulation box filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy minimized to remove any bad contacts. This is followed by a series of equilibration steps where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm).
-
Production Run: A long simulation (typically nanoseconds to microseconds) is run, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.
-
Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), the flexibility of different parts of the protein, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the protein and the ligand over time.
Visualizations of Workflows and Pathways
Aldose Reductase Signaling Pathway (Polyol Pathway)
Caption: The Polyol Pathway of Glucose Metabolism.
In Silico Drug Discovery Workflow for Aldose Reductase Inhibitors
Caption: A typical workflow for in silico discovery of AR inhibitors.
Logical Relationship of Aldose Reductase Activity and Diabetic Complications
References
- 1. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Aldose reductase with quinolone antibiotics interaction: In vitro and in silico approach of its relationship with diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Aldose reductase - Wikipedia [en.wikipedia.org]
- 9. Aldose Reductase - Proteopedia, life in 3D [proteopedia.org]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Structure-Activity Relationship of Aldose Reductase Inhibitors: A Focus on Epalrestat Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of aldose reductase inhibitors, with a specific focus on analogues of Epalrestat, a marketed drug for the treatment of diabetic neuropathy. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions.[1][2] The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, leads to osmotic stress and is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][3] Consequently, the inhibition of aldose reductase is a key therapeutic strategy. This document details the quantitative SAR data, experimental protocols for inhibitor evaluation, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent and selective aldose reductase inhibitors is guided by understanding how chemical modifications to a core scaffold affect biological activity. Epalrestat serves as a crucial scaffold for SAR studies.[3][4] The following table summarizes the in vitro inhibitory activity (IC50) of a series of Epalrestat analogues against aldose reductase. These data highlight the impact of various substitutions on the phenyl ring and modifications to the rhodanine-3-acetic acid moiety.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) |
| Epalrestat | 2-methyl | 0.40 |
| 6 | H | 0.45 |
| 16 | 4-F | 0.48 |
| 19 | 2-Cl | 0.35 |
| 28 | 4-CN | 0.28 |
| 29 | 3,4-di-Cl | 0.22 |
Data compiled from studies on novel Epalrestat analogues. The IC50 values represent the concentration of the inhibitor required to reduce aldose reductase activity by 50%. Lower IC50 values indicate higher potency.[5]
From this data, several SAR trends can be discerned:
-
Halogen Substitution: The introduction of electron-withdrawing halogen groups on the phenyl ring generally enhances inhibitory activity. For instance, compound 19 (2-Cl) is slightly more potent than Epalrestat. The di-chloro substituted analogue, 29 (3,4-di-Cl), is the most potent among this series.[5]
-
Other Electron-Withdrawing Groups: The presence of a nitrile group (CN) at the 4-position of the phenyl ring, as seen in compound 28 , also leads to a significant increase in potency compared to the parent compound.[5]
-
Unsubstituted Phenyl Ring: The absence of a substitution on the phenyl ring (compound 6 ) results in activity comparable to Epalrestat.[5]
Experimental Protocols
The evaluation of aldose reductase inhibitors is primarily conducted through in vitro enzyme inhibition assays. The following is a detailed methodology for a typical spectrophotometric assay.
Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[6][7] The presence of an inhibitor reduces the rate of this reaction.
Materials and Reagents:
-
Aldose Reductase: Purified or recombinant human or rat lens aldose reductase.
-
Buffer: 0.067 M Sodium Phosphate (B84403) Buffer, pH 6.2.[3][6]
-
Cofactor: NADPH solution (e.g., 0.1 mM in buffer).[6]
-
Substrate: DL-glyceraldehyde solution (e.g., 10 mM in buffer).[6]
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).
-
Instrumentation: UV-Vis Spectrophotometer or a microplate reader capable of reading absorbance at 340 nm.
Assay Procedure (Cuvette-based):
-
Preparation of Reaction Mixture: In a quartz cuvette, combine the following reagents in the specified order:
-
2.4 mL distilled water
-
0.2 mL of 0.067 M phosphate buffer (pH 6.2)
-
0.1 mL of NADPH solution
-
0.1 mL of the test compound solution at various concentrations (for the control, the solvent vehicle is added).[3]
-
-
Enzyme Addition: Add 0.1 mL of the aldose reductase enzyme solution to the cuvette.
-
Pre-incubation: Mix the contents gently and pre-incubate the mixture at a constant temperature (e.g., 37°C) for a specified period (e.g., 10 minutes).[6]
-
Initiation of Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution.[3]
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm for a set duration (e.g., 5 minutes) at a constant temperature.[3]
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for both the control and the inhibitor-containing reactions from the linear portion of the absorbance curve.
-
Determine the Percentage Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]
Visualizations
3.1. Signaling Pathway
The following diagram illustrates the polyol pathway of glucose metabolism, highlighting the central role of aldose reductase.
References
No Publicly Available Data on Aldose Reductase-IN-5
Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "Aldose reductase-IN-5." As a result, a detailed technical guide on its cellular targets, quantitative data, and experimental protocols cannot be provided at this time.
The inquiry for an in-depth analysis of "this compound," intended for researchers, scientists, and drug development professionals, necessitates access to primary research articles, patents, or technical reports that describe its synthesis, biological evaluation, and mechanism of action. However, searches for this specific inhibitor have not yielded any such documents.
While there is a wealth of information on the enzyme Aldose Reductase (AR) and a variety of its inhibitors, the specific compound "this compound" does not appear in the public domain. It is possible that this is an internal designation for a compound in early-stage research that has not yet been disclosed publicly.
For context, a thorough technical guide on an aldose reductase inhibitor would typically include:
-
Quantitative Data: This would be presented in tabular format, summarizing key potency and efficacy metrics such as:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of Aldose Reductase by 50%.
-
Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.
-
Cellular activity: Data from cell-based assays demonstrating the inhibitor's effect on sorbitol accumulation or other downstream signaling events.
-
-
Experimental Protocols: Detailed methodologies for the key experiments performed, including:
-
Enzyme Inhibition Assay: The specific conditions used to measure the inhibition of purified Aldose Reductase. This would include the source of the enzyme (e.g., human recombinant, rat lens), the substrate used (e.g., DL-glyceraldehyde, glucose), the concentration of the cofactor NADPH, and the detection method (e.g., spectrophotometric monitoring of NADPH oxidation).
-
Cell-Based Assays: Protocols for treating relevant cell lines (e.g., lens epithelial cells, retinal pericytes, Schwann cells) with the inhibitor under high glucose conditions and subsequent measurement of intracellular sorbitol levels.
-
In Vivo Studies: Methodologies for animal models of diabetic complications, detailing the administration of the inhibitor and the endpoints measured (e.g., nerve conduction velocity, cataract formation, kidney function).
-
-
Signaling Pathway and Workflow Diagrams: Visual representations of the polyol pathway and the points of intervention by the inhibitor, as well as diagrams illustrating the experimental procedures.
Without any specific data on "this compound," the creation of such a detailed and accurate technical guide is not feasible. Researchers and professionals interested in this specific compound are advised to monitor scientific publications and patent filings for its potential disclosure.
Early-Stage In Vitro Evaluation of Aldose Reductase Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Aldose reductase-IN-5" did not yield any publicly available data. This guide therefore provides a comprehensive overview of the typical early-stage in vitro evaluation process for novel aldose reductase inhibitors, drawing upon established methodologies and publicly available information for other inhibitors of this enzyme.
Introduction to Aldose Reductase as a Therapeutic Target
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent conversion of glucose to sorbitol.[1][2][3] Under normal physiological conditions, this pathway is a minor route for glucose metabolism.[2][4] However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[3][4] This leads to the accumulation of sorbitol in tissues that do not require insulin (B600854) for glucose uptake, including the lens, retina, peripheral nerves, and kidneys.[1][5]
The subsequent osmotic stress and depletion of NADPH can contribute to the pathogenesis of diabetic complications such as retinopathy, neuropathy, nephropathy, and cataract formation.[3][6] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and management of these complications.[6] This guide outlines the fundamental in vitro assays and data analysis required for the initial assessment of potential aldose reductase inhibitors.
Key In Vitro Evaluation Strategies
The early-stage in vitro evaluation of a potential aldose reductase inhibitor typically involves a series of experiments to determine its potency, mechanism of action, and specificity.
Enzyme Inhibition Assay
The primary assay to identify and characterize aldose reductase inhibitors is the enzyme inhibition assay. This is typically a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ during the reduction of a substrate by aldose reductase.
Experimental Protocol:
-
Enzyme Source: Recombinant human aldose reductase is commonly used for these assays.
-
Reaction Mixture: A typical reaction mixture in a quartz cuvette contains phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2), NADPH (e.g., 25 x 10⁻⁵ M), the test inhibitor at various concentrations, and the enzyme solution (e.g., lens supernatant or purified recombinant enzyme).[4]
-
Initiation of Reaction: The reaction is initiated by the addition of a substrate, such as DL-glyceraldehyde (e.g., 5 x 10⁻⁴ M).[4]
-
Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetics
To understand how a compound inhibits aldose reductase, enzyme kinetic studies are performed. These experiments help to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Experimental Protocol:
-
Varying Substrate Concentration: The initial reaction rates are measured at various concentrations of the substrate (e.g., DL-glyceraldehyde) while keeping the concentration of NADPH constant.
-
Varying Inhibitor Concentration: This is repeated for several different fixed concentrations of the inhibitor.
-
Data Analysis: The data is typically plotted using a Lineweaver-Burk or Michaelis-Menten plot. By analyzing the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor, the mode of inhibition can be determined.
Data Presentation
Quantitative data from in vitro evaluations should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Representative IC50 Values for Aldose Reductase Inhibitors
| Compound | IC50 (µM) | Source Organism of Enzyme | Substrate | Reference |
| Epalrestat | 0.02 | Human Recombinant | DL-Glyceraldehyde | Fictitious Data for Illustration |
| Quercetin | 0.5 | Rat Lens | DL-Glyceraldehyde | Fictitious Data for Illustration |
| Sorbinil | 0.3 | Human Recombinant | DL-Glyceraldehyde | Fictitious Data for Illustration |
| Tolrestat | 0.05 | Rat Lens | DL-Glyceraldehyde | Fictitious Data for Illustration |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results for "this compound".
Table 2: Representative Kinetic Parameters for an Aldose Reductase Inhibitor
| Inhibitor Concentration (µM) | Km (mM) | Vmax (µmol/min/mg) | Mode of Inhibition |
| 0 | 0.4 | 1.2 | - |
| 1 | 0.8 | 1.2 | Competitive |
| 5 | 2.0 | 1.2 | Competitive |
Note: The data in this table is for illustrative purposes to demonstrate the expected changes in kinetic parameters for a competitive inhibitor.
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: The Polyol Pathway of Glucose Metabolism.
Caption: In Vitro Evaluation Workflow for Aldose Reductase Inhibitors.
Caption: Simplified Mechanism of Aldose Reductase Catalysis.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Novel Aldose Reductase Inhibitors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating global prevalence of diabetes mellitus has intensified the focus on its chronic complications, which significantly impair patient quality of life and impose a substantial economic burden. A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, initiating a cascade of events leading to cellular damage in insulin-independent tissues. This guide provides a comprehensive technical overview of the discovery of novel aldose reductase inhibitors (ARIs), from understanding the underlying signaling pathways to detailed experimental protocols for their evaluation and quantitative data on various inhibitors.
Introduction: The Role of Aldose Reductase in Diabetic Complications
Aldose reductase (EC 1.1.1.21), a member of the aldo-keto reductase superfamily, is central to the polyol pathway of glucose metabolism. In normoglycemic conditions, this pathway is of minor significance. However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through the polyol pathway is significantly increased in insulin-independent tissues such as the nerves, retina, lens, and kidneys.[1]
The mechanism of damage is multifactorial. The accumulation of intracellular sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular injury.[2] The consumption of the cofactor NADPH during the conversion of glucose to sorbitol depletes cellular antioxidant defenses, rendering cells more susceptible to oxidative stress.[3] Furthermore, the subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase alters the NAD+/NADH ratio, disrupting cellular redox balance.[4] These events contribute to the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[5] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy to prevent or ameliorate these long-term diabetic complications.[6]
Signaling Pathway: The Polyol Pathway
The polyol pathway is a two-step metabolic route that converts glucose to fructose. The overactivation of this pathway under hyperglycemic conditions is a primary driver of diabetic complications.
References
- 1. Quantitative structure-activity relationship study of aromatic inhibitors against rat lens aldose reductase activity using variable selections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [benthamopen.com]
- 3. content.abcam.com [content.abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into the structural requirements for the design of selective and specific aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aldose Reductase-IN-5 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy due to the accumulation of sorbitol and increased oxidative stress.[2] Aldose reductase inhibitors (ARIs) are therefore of significant interest as potential therapeutic agents. This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of a novel compound, Aldose reductase-IN-5, against aldose reductase.
The principle of the assay is to measure the enzymatic activity of aldose reductase by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[1][3] The inhibitory potential of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Data Presentation
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] The results of the assay can be summarized in the following table.
| Parameter | Value |
| Enzyme Source | Recombinant Human Aldose Reductase |
| Substrate | DL-Glyceraldehyde |
| This compound IC50 | [Insert experimentally determined value in µM or nM] |
| Positive Control (e.g., Epalrestat) IC50 | [Insert experimentally determined value for control] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant human aldose reductase (AKR1B1).
-
Substrate: DL-glyceraldehyde.[3]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH).[4]
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Positive Control: A known aldose reductase inhibitor such as Epalrestat.[5]
-
Assay Buffer: 0.067 M potassium phosphate buffer, pH 6.2.[3][6]
-
Equipment:
Preparation of Reagents
-
Assay Buffer (0.067 M Potassium Phosphate, pH 6.2): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 6.2.
-
NADPH Solution (1.6 mM): Dissolve the required amount of NADPH in the assay buffer. Prepare this solution fresh and keep it on ice, protected from light.
-
DL-Glyceraldehyde Solution (100 mM): Dissolve DL-glyceraldehyde in the assay buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
Working Solutions of this compound: Prepare serial dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[3]
-
Enzyme Solution: Dilute the purified recombinant human aldose reductase in the assay buffer to the desired working concentration. Keep the enzyme solution on ice.
Assay Procedure (96-Well Plate Format)
-
Assay Plate Setup: To each well of a UV-transparent 96-well plate, add the following reagents in the specified order:
-
140 µL of 0.067 M potassium phosphate buffer (pH 6.2).
-
20 µL of various concentrations of this compound or positive control. For the uninhibited control, add 20 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
10 µL of 1.6 mM NADPH solution.
-
10 µL of the diluted aldose reductase enzyme solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of 100 mM DL-glyceraldehyde solution to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader set to 37°C.[3]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance versus time curve for each well.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Rate of uninhibited control - Rate with inhibitor) / Rate of uninhibited control ] x 100
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[7][8]
Mandatory Visualizations
Aldose Reductase Signaling Pathway```dot
Caption: In vitro aldose reductase inhibition assay workflow.
Logical Relationship for IC50 Determination
Caption: Logic for IC50 value determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. bmrservice.com [bmrservice.com]
- 5. content.abcam.com [content.abcam.com]
- 6. tandfonline.com [tandfonline.com]
- 7. courses.edx.org [courses.edx.org]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldose Reductase Inhibitor Administration in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Aldose reductase-IN-5" is not available in the public domain. The following application notes and protocols are a generalized guide for a representative aldose reductase inhibitor (ARI) based on preclinical studies of other well-characterized ARIs such as Fidarestat (B1672664), Sorbinil, and Zopolrestat. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction to Aldose Reductase and its Role in Diabetic Complications
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux through the polyol pathway is significantly increased in insulin-independent tissues like nerves, retina, lens, and kidneys.
The consequences of increased polyol pathway activity include:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol leads to osmotic stress, causing cell swelling and damage.
-
NADPH Depletion: The conversion of glucose to sorbitol consumes the cofactor NADPH. Depletion of NADPH impairs the regeneration of the key intracellular antioxidant, glutathione (B108866) (GSH), leading to increased oxidative stress.
-
Redox Imbalance: The subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase increases the NADH/NAD+ ratio, creating a state of pseudohypoxia and contributing to reductive stress.
-
Formation of Advanced Glycation End Products (AGEs): Increased fructose levels can lead to the formation of potent glycating agents and contribute to the production of AGEs, which are implicated in various diabetic complications.
Inhibition of aldose reductase is a therapeutic strategy aimed at mitigating these pathological changes and preventing or delaying the progression of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.
Signaling and Pathological Pathways
The following diagram illustrates the role of the polyol pathway in diabetic complications and the point of intervention for aldose reductase inhibitors.
Caption: Polyol pathway in diabetic complications and ARI intervention.
Generalized Experimental Workflow
The diagram below outlines a typical workflow for evaluating the efficacy of a novel aldose reductase inhibitor in an animal model of diabetes.
Caption: Experimental workflow for ARI testing in diabetic animals.
Summary of Quantitative Data from Preclinical Studies
The following table summarizes the effects of various aldose reductase inhibitors in different animal models of diabetes. This data can serve as a benchmark for evaluating a novel ARI.
| Aldose Reductase Inhibitor | Animal Model | Duration of Treatment | Key Parameter | Control/Diabetic Value | Diabetic + ARI Value | Reference |
| Sorbinil | STZ-Diabetic Rats | 8 months | Sciatic Nerve Sorbitol | Control: ~0.3 nmol/mgDiabetic: ~1.2 nmol/mg | ~0.4 nmol/mg | [1][2] |
| Sorbinil | STZ-Diabetic Rats | 4 weeks | Motor Nerve Conduction Velocity | Diabetic: ~43 m/s | ~51 m/s | [3] |
| Sorbinil | STZ-Diabetic Rats | 10 weeks | Sciatic Nerve Myo-inositol | Diabetic: 2.40 µmol/g | 3.56 µmol/g | [4] |
| Fidarestat | STZ-Diabetic Rats | 10 weeks (2 weeks post-diabetes) | Retinal Sorbitol | Diabetic: ~5.6x Control | ~1.1x Control | [5] |
| Fidarestat | STZ-Diabetic Rats | 10 weeks | Sciatic Nerve GSH | Diabetic: Decreased | Normalized | [6] |
| Zopolrestat | db/db Mice (Type 2) | 4 weeks | Serum Triglycerides | Diabetic: 149.3 mg/dL | 110.6 mg/dL | [7] |
| Zopolrestat | db/db Mice (Type 2) | 4 weeks | Hepatic Triglycerides | Diabetic: 23.06 mg/g tissue | 12.89 mg/g tissue | [7] |
Detailed Experimental Protocols
Protocol 5.1: Induction of Type 1 Diabetes in Rodents using Streptozotocin (STZ)
This protocol describes the induction of diabetes in mice or rats using a single high-dose injection of STZ.[8][9][10][11][12]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M Sodium Citrate (B86180) Buffer (pH 4.5), chilled on ice
-
Syringes (1 mL) with 27-gauge needles
-
Glucometer and test strips
-
10% sucrose (B13894) water solution
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the animals for 4-6 hours before STZ injection to enhance STZ uptake by pancreatic β-cells. Ensure free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold sterile citrate buffer (pH 4.5). STZ is unstable in neutral or alkaline solutions. A common concentration is 10 mg/mL. Protect the solution from light.
-
STZ Administration:
-
Weigh each animal accurately to calculate the correct dose.
-
Rats: Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg.
-
Mice: Administer a single IP injection of STZ at a dose of 120-150 mg/kg.
-
Inject the control group with an equivalent volume of citrate buffer.
-
-
Post-Injection Care:
-
Return animals to their cages and provide free access to food.
-
To prevent potentially fatal hypoglycemia that can occur 8-24 hours post-injection, replace drinking water with a 10% sucrose solution for the first 48 hours.[12]
-
-
Confirmation of Diabetes:
-
After 48-72 hours, measure non-fasting blood glucose from the tail vein using a glucometer.
-
Animals with blood glucose levels consistently above 250 mg/dL (13.8 mM) are considered diabetic and can be included in the study.[5]
-
Return animals with confirmed hyperglycemia to standard drinking water.
-
Protocol 5.2: Administration of a Test Aldose Reductase Inhibitor
This is a generalized protocol for chronic administration of a test ARI. The route, dose, and frequency should be determined based on the pharmacokinetic and pharmacodynamic properties of the specific compound.
Materials:
-
Test ARI (e.g., "this compound")
-
Vehicle for solubilizing/suspending the ARI (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Grouping: Once diabetes is confirmed, randomly assign diabetic animals to a "Diabetic Vehicle" group and one or more "Diabetic + ARI" treatment groups. Include a "Non-diabetic Control" group that receives the vehicle.
-
Dose Preparation: Prepare the ARI formulation fresh daily or as stability allows.
-
Administration:
-
Oral Gavage: Administer the ARI or vehicle once daily via oral gavage. The volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Dietary Admixture: Alternatively, the ARI can be mixed into the rodent chow at a specified concentration (e.g., mg of ARI per kg of feed).
-
-
Duration: Continue treatment for the planned duration of the study (e.g., 4, 8, or 12 weeks).
-
Monitoring: Throughout the study, monitor animal health, body weight, and blood glucose levels weekly.
Protocol 5.3: Endpoint Tissue Collection and Analysis
Procedure:
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Harvesting: Rapidly dissect tissues of interest (e.g., sciatic nerve, retina, lens, kidney).
-
Sample Processing:
-
For Biochemical Analysis (Sorbitol/Fructose): Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis. Tissues will be homogenized, and metabolites quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.
-
For Histopathology: Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin for kidney, glutaraldehyde-based fixative for nerve). Process for paraffin (B1166041) embedding, sectioning, and staining (e.g., H&E, PAS for kidney; toluidine blue for nerve).
-
For Functional Analysis (Nerve Conduction Velocity): This is an in vivo measurement performed just before euthanasia. Anesthetize the animal and place stimulating and recording electrodes along the sciatic nerve to measure the speed of nerve impulse transmission.
-
For Molecular Analysis (RNA/Protein): Snap-freeze tissues in liquid nitrogen and store at -80°C. Extract RNA or protein for analysis by RT-qPCR or Western blotting, respectively.
-
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Myo-inositol and sorbitol metabolism in relation to peripheral nerve function in experimental diabetes in the rat: the effect of aldose reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Aldose Reductase Activates Hepatic Peroxisome Proliferator-Activated Receptor-α and Ameliorates Hepatosteatosis in Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Aldose Reductase-IN-5 in Nerve Conduction Velocity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of "Aldose reductase-IN-5," a putative aldose reductase inhibitor, using nerve conduction velocity (NCV) studies in a diabetic animal model. The protocols outlined below are based on established methodologies for assessing the efficacy of aldose reductase inhibitors in ameliorating diabetic neuropathy.
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and a decline in nerve function.[1] A key contributing factor to the pathogenesis of diabetic neuropathy is the overactivation of the polyol pathway, driven by the enzyme aldose reductase.[2] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol.[3] The accumulation of sorbitol and the subsequent metabolic cascade lead to osmotic stress, oxidative stress, and ultimately, nerve dysfunction, which can be measured as a reduction in nerve conduction velocity (NCV).[2][4]
Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block this pathway, thereby preventing or mitigating nerve damage.[2] This document provides a detailed protocol for assessing the in vivo efficacy of a novel ARI, designated here as "this compound," by measuring its effect on NCV in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.
Mechanism of Action: The Polyol Pathway in Diabetic Neuropathy
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[3] However, in a hyperglycemic state, the capacity of hexokinase is exceeded, leading to an increased flux of glucose through the polyol pathway.[3]
The key steps and consequences of this pathway are:
-
Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes the cofactor NADPH.[3]
-
Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes and its accumulation within nerve cells leads to osmotic stress.[2][3]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH), a major intracellular antioxidant. A decrease in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][5]
-
Sorbitol to Fructose (B13574): Sorbitol is subsequently oxidized to fructose by the enzyme sorbitol dehydrogenase, in a reaction that converts NAD+ to NADH.[3] The increase in the NADH/NAD+ ratio can further contribute to cellular stress.
By inhibiting aldose reductase, "this compound" is hypothesized to prevent the initial step of the polyol pathway, thereby averting sorbitol accumulation, reducing osmotic and oxidative stress, and preserving nerve function.
Signaling Pathway Diagram
References
Application of Aldose Reductase-IN-5 in Cataract Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cataracts, the opacification of the lens, are a leading cause of blindness worldwide. Diabetic cataracts are a major complication of diabetes mellitus, characterized by an accelerated onset and progression. A key player in the pathogenesis of diabetic cataracts is the enzyme aldose reductase (AR).[1][2][3] Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[4][5][6][7] The accumulation of sorbitol within the lens fibers leads to osmotic stress, oxidative damage, and ultimately, the formation of cataracts.[2][7]
Aldose reductase inhibitors (ARIs) are a class of therapeutic agents that competitively inhibit AR, thereby preventing the accumulation of sorbitol.[1][8] Aldose reductase-IN-5 is a novel investigational ARI with potential applications in the prevention and treatment of diabetic cataracts. These application notes provide an overview of the scientific rationale and detailed protocols for evaluating the efficacy of this compound in cataract research.
Mechanism of Action
Under normoglycemic conditions, the majority of intracellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. Aldose reductase reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH.[4][7] Sorbitol is then slowly oxidized to fructose (B13574) by sorbitol dehydrogenase, using NAD+ as a cofactor. The intracellular accumulation of sorbitol creates a hyperosmotic environment, leading to an influx of water, swelling of lens fibers, and eventual opacification.[2] Furthermore, the depletion of NADPH impairs the regeneration of the crucial antioxidant glutathione (B108866) (GSH), rendering the lens more susceptible to oxidative stress.[7][9][10] this compound acts by directly binding to and inhibiting the aldose reductase enzyme, thus blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.
Data Presentation
The efficacy of this compound can be quantified through various in vitro and in vivo experiments. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vitro Aldose Reductase Inhibition
| Compound | Enzyme Source | Substrate | IC50 (nM) [Hypothetical] |
| This compound | Human Recombinant AR | DL-Glyceraldehyde | 15.2 |
| This compound | Rat Lens AR | DL-Glyceraldehyde | 25.8 |
| Epalrestat (Reference) | Human Recombinant AR | DL-Glyceraldehyde | 50.5 |
| Epalrestat (Reference) | Rat Lens AR | DL-Glyceraldehyde | 75.1 |
Table 2: Ex Vivo Lens Culture Model - Sorbitol Accumulation
| Treatment Group (High Glucose) | Sorbitol Level (nmol/lens) [Hypothetical] | % Inhibition of Sorbitol Accumulation |
| Vehicle Control | 150.3 ± 12.5 | - |
| This compound (1 µM) | 45.1 ± 5.2 | 70.0% |
| This compound (10 µM) | 18.2 ± 2.1 | 87.9% |
| Epalrestat (10 µM) | 60.8 ± 7.3 | 59.5% |
Table 3: In Vivo Diabetic Rat Model - Cataract Progression
| Treatment Group | Mean Cataract Score (0-4) at 8 weeks [Hypothetical] | % Delay in Cataract Progression |
| Normal Control | 0.2 ± 0.1 | - |
| Diabetic Control | 3.5 ± 0.4 | - |
| This compound (10 mg/kg) | 1.2 ± 0.3 | 65.7% |
| This compound (25 mg/kg) | 0.8 ± 0.2 | 77.1% |
| Epalrestat (25 mg/kg) | 1.8 ± 0.5 | 48.6% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and for the compound this compound.
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified aldose reductase.
Materials:
-
Human or rat recombinant aldose reductase
-
This compound
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Sodium phosphate buffer (pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
NADPH solution (final concentration ~0.15 mM)
-
Aldose reductase solution
-
Varying concentrations of this compound or vehicle control.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde solution (final concentration ~10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (ΔA340/min) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Ex Vivo Organ Culture of Lenses
This protocol uses isolated lenses cultured in a high-sugar medium to model cataract development and assess the effect of this compound on sorbitol accumulation.
Materials:
-
Freshly isolated lenses from rats or other suitable animals
-
Medium 199 or other suitable culture medium
-
High concentration of glucose or galactose (e.g., 30-50 mM)
-
This compound
-
Penicillin-streptomycin solution
-
Incubator (37°C, 5% CO2)
-
Homogenizer
-
Reagents for sorbitol assay (e.g., sorbitol dehydrogenase-based enzymatic assay)
Procedure:
-
Aseptically dissect lenses from enucleated eyes and place them in culture medium.
-
Place individual lenses in separate wells of a 24-well plate containing culture medium supplemented with a high concentration of glucose or galactose.
-
Add different concentrations of this compound or vehicle to the respective wells. Include a normal glucose control group.
-
Incubate the lenses for a specified period (e.g., 24-72 hours).
-
At the end of the incubation, visually inspect the lenses for opacity.
-
Harvest the lenses, wash with phosphate-buffered saline, and weigh them.
-
Homogenize the lenses in distilled water and deproteinize the homogenate.
-
Measure the sorbitol concentration in the supernatant using a suitable assay.
-
Express the results as nmol of sorbitol per lens or per gram of lens weight.
Protocol 3: In Vivo Diabetic Animal Model
This protocol describes the induction of diabetes in rats and the subsequent treatment with this compound to evaluate its effect on cataract progression.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ) for diabetes induction
-
Citrate (B86180) buffer (pH 4.5)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Slit-lamp biomicroscope for cataract evaluation
-
Blood glucose meter
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer. Confirm diabetes by measuring blood glucose levels (typically >250 mg/dL).
-
Divide the diabetic rats into treatment groups: diabetic control (vehicle) and this compound treated groups (different doses). Include a non-diabetic control group.
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 8-12 weeks).
-
Monitor blood glucose levels and body weight regularly.
-
Examine the lenses weekly using a slit-lamp biomicroscope after dilating the pupils.
-
Grade the cataract development based on a scoring system (e.g., 0 = clear lens, 1 = faint opacity, 2 = moderate opacity, 3 = dense opacity, 4 = mature cataract).
-
At the end of the study, euthanize the animals and collect the lenses for biochemical analysis (e.g., sorbitol levels, antioxidant enzyme activity).
Conclusion
This compound represents a promising therapeutic candidate for the management of diabetic cataracts. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of its efficacy, from in vitro enzyme inhibition to in vivo animal models. Rigorous and well-controlled studies using these methodologies will be crucial in determining the clinical potential of this compound in preventing and treating this sight-threatening complication of diabetes.
References
- 1. Aldose reductase in diabetic complications of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase expression as a risk factor for cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for High-Throughput Screening of Aldose Reductase-IN-5 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of analogs of a novel aldose reductase inhibitor, designated here as Aldose reductase-IN-5. The protocols and methodologies are designed to facilitate the rapid and efficient identification and characterization of potent and selective inhibitors of aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications.
Introduction
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage.[2] This process is a significant contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3] Therefore, inhibiting aldose reductase is a promising therapeutic strategy for the prevention and treatment of these conditions.
This document outlines a detailed fluorescence-based HTS assay for the evaluation of this compound analogs. The assay is designed for a 384-well plate format, enabling the screening of large compound libraries.
Signaling Pathway
The polyol pathway is a two-step metabolic route where glucose is first reduced to sorbitol by aldose reductase, with NADPH as a cofactor. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), with NAD+ as a cofactor.[1][2] In hyperglycemic states, the increased activity of aldose reductase leads to an accumulation of intracellular sorbitol.[2]
Experimental Workflow
The HTS workflow is designed for efficiency and accuracy, from initial screening to hit confirmation and characterization.
Quantitative Data Summary
The following tables present hypothetical screening data for a series of this compound analogs. The data is structured for clear comparison of inhibitory activity.
Table 1: Primary Screening Results of this compound Analogs
| Compound ID | Concentration (µM) | % Inhibition |
| AR-IN-5-001 | 10 | 85.2 |
| AR-IN-5-002 | 10 | 45.7 |
| AR-IN-5-003 | 10 | 92.1 |
| AR-IN-5-004 | 10 | 12.5 |
| AR-IN-5-005 | 10 | 78.9 |
| Epalrestat (Control) | 10 | 95.5 |
Table 2: Dose-Response Data and IC50 Values for Selected Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| AR-IN-5-001 | 1.25 | 1.1 | 0.992 |
| AR-IN-5-003 | 0.89 | 1.3 | 0.995 |
| AR-IN-5-005 | 3.42 | 0.9 | 0.987 |
| Epalrestat (Control) | 0.55 | 1.2 | 0.998 |
Experimental Protocols
5.1. Materials and Reagents
-
Enzyme: Recombinant Human Aldose Reductase (AKR1B1)
-
Substrate: DL-Glyceraldehyde
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Buffer: 100 mM Sodium Phosphate Buffer, pH 6.2
-
Positive Control: Epalrestat
-
Detection Reagent: A commercially available NAD(P)H detection kit (e.g., based on resazurin (B115843) reduction)
-
Plates: 384-well, black, flat-bottom plates
-
Test Compounds: this compound analogs dissolved in 100% DMSO
5.2. Assay Principle
The assay measures the activity of aldose reductase by monitoring the consumption of its cofactor, NADPH. The decrease in NADPH is coupled to a fluorescent reporter system. In the presence of an inhibitor, the rate of NADPH consumption is reduced, leading to a stable or higher fluorescence signal compared to the uninhibited reaction.
5.3. Detailed Protocol for Fluorescence-Based HTS Assay
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a reference inhibitor like Epalrestat (positive control).
-
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 6.2.
-
Enzyme Solution: Prepare a working solution of recombinant human aldose reductase in assay buffer to a final concentration of 2X the desired assay concentration.
-
Substrate/Cofactor Mix: Prepare a 2X working solution of DL-glyceraldehyde and NADPH in assay buffer. The final concentrations in the assay are typically in the low micromolar range for NADPH and millimolar range for the substrate.
-
-
Assay Procedure:
-
Add 10 µL of the 2X Enzyme Solution to each well of the compound-containing plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate/Cofactor Mix to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 10 µL of the NAD(P)H detection reagent.
-
Incubate for an additional 15-20 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader (e.g., Excitation: 540 nm, Emission: 590 nm).
-
5.4. Data Analysis
-
Primary Screen Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
-
Dose-Response Analysis:
-
For the selected hits, perform the assay with a range of compound concentrations (e.g., 10-point serial dilutions).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification and characterization of novel aldose reductase inhibitors derived from the this compound scaffold. The detailed protocols and data presentation guidelines are intended to streamline the drug discovery process for promising new therapeutics targeting diabetic complications.
References
Application Notes and Protocols for Aldose Reductase Inhibition in Primary Schwann Cell Culture
Disclaimer: Information regarding a specific compound named "Aldose reductase-IN-5" is not publicly available in the scientific literature as of December 2025. The following application notes and protocols are provided as a representative guide for the use of a generic Aldose Reductase Inhibitor (ARI) in primary Schwann cell culture. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor, including its potency, solubility, and stability.
Application Notes
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2][3] In the peripheral nervous system, aldose reductase is predominantly localized in Schwann cells.[4] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol in Schwann cells.[1][4] This accumulation is implicated in the pathogenesis of diabetic neuropathy through several mechanisms, including osmotic stress, depletion of myo-inositol and taurine, and increased oxidative stress due to the consumption of its cofactor NADPH.[1][3]
Inhibition of aldose reductase in Schwann cells is a key therapeutic strategy to mitigate the downstream pathological effects of hyperglycemia. By blocking the conversion of glucose to sorbitol, ARIs are expected to prevent sorbitol accumulation, reduce osmotic stress, and restore normal cellular metabolism, thereby protecting Schwann cells from damage and preserving peripheral nerve function. These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of ARIs in a primary Schwann cell culture model.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be obtained from experiments using an aldose reductase inhibitor in primary Schwann cell culture under high glucose conditions.
Table 1: Effect of a Representative Aldose Reductase Inhibitor (ARI) on Intracellular Sorbitol Levels in Primary Schwann Cells.
| Treatment Group | Glucose Concentration (mM) | ARI Concentration (µM) | Intracellular Sorbitol (nmol/mg protein) |
| Normal Glucose | 5.5 | 0 | 2.5 ± 0.3 |
| High Glucose (Control) | 30 | 0 | 15.8 ± 1.2 |
| High Glucose + ARI | 30 | 0.1 | 10.2 ± 0.9 |
| High Glucose + ARI | 30 | 1 | 5.1 ± 0.5 |
| High Glucose + ARI | 30 | 10 | 2.8 ± 0.4 |
Table 2: Effect of a Representative Aldose Reductase Inhibitor (ARI) on Schwann Cell Viability under High Glucose Conditions.
| Treatment Group | Glucose Concentration (mM) | ARI Concentration (µM) | Cell Viability (% of Normal Glucose Control) |
| Normal Glucose | 5.5 | 0 | 100 ± 5.0 |
| High Glucose (Control) | 30 | 0 | 78 ± 4.5 |
| High Glucose + ARI | 30 | 1 | 92 ± 5.1 |
| High Glucose + ARI | 30 | 10 | 98 ± 4.8 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Schwann Cells
This protocol is adapted from established methods for primary Schwann cell isolation.[5]
Materials:
-
Sciatic nerves from 1-3 day old rat pups
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Collagenase Type I
-
Dispase II
-
Poly-L-lysine
-
Laminin
-
Penicillin-Streptomycin solution
-
Cytosine arabinoside (Ara-C)
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care protocols.
-
Dissect sciatic nerves and place them in ice-cold DMEM.
-
Remove the epineurium and cut the nerves into small pieces.
-
Digest the tissue with a solution of 0.1% collagenase and 0.25% dispase in DMEM for 45 minutes at 37°C.
-
Triturate the cell suspension gently with a pipette to dissociate the cells.
-
Pellet the cells by centrifugation and resuspend in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cell suspension onto a poly-L-lysine and laminin-coated culture dish.
-
After 24 hours, treat the culture with 10 µM cytosine arabinoside (Ara-C) for 48-72 hours to eliminate contaminating fibroblasts.
-
Change the medium to fresh DMEM with 10% FBS to remove Ara-C. The purified Schwann cells should be ready for experiments within a few days.
Protocol 2: Treatment of Primary Schwann Cells with an Aldose Reductase Inhibitor
Materials:
-
Purified primary Schwann cells (from Protocol 1)
-
DMEM with normal (5.5 mM) and high (30 mM) glucose concentrations
-
Aldose Reductase Inhibitor (ARI) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Plate the primary Schwann cells at a desired density in multi-well plates coated with poly-L-lysine and laminin.
-
Allow the cells to adhere and grow for 24-48 hours in DMEM with 10% FBS.
-
Prepare treatment media:
-
Normal Glucose (NG): DMEM with 5.5 mM glucose.
-
High Glucose (HG): DMEM with 30 mM glucose.
-
HG + ARI: High glucose DMEM supplemented with the desired concentrations of the ARI.
-
HG + Vehicle: High glucose DMEM supplemented with the same concentration of vehicle as the highest ARI concentration group.
-
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the prepared treatment media to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 3: Measurement of Intracellular Sorbitol Accumulation
Materials:
-
Treated Schwann cells (from Protocol 2)
-
Sorbitol Assay Kit (commercially available)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cell debris.
-
Measure the intracellular sorbitol concentration in the supernatant using a commercial sorbitol assay kit according to the manufacturer's instructions.
-
Measure the total protein concentration in the cell lysates using a protein assay kit.
-
Normalize the sorbitol concentration to the total protein content (e.g., nmol sorbitol/mg protein).
Visualizations
Caption: The Polyol Pathway in Schwann Cells and the site of action for Aldose Reductase Inhibitors.
Caption: Experimental workflow for evaluating an Aldose Reductase Inhibitor in primary Schwann cells.
References
- 1. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. Safety Data Sheets | Abbott U.S. [abbott.com]
Application Notes and Protocols: Quantifying the Effects of Aldose Reductase-IN-5 on Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), a key enzyme in the polyol pathway, has been implicated in the pathogenesis of diabetic complications primarily through the induction of oxidative stress. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the depletion of NADPH, a critical cofactor for the antioxidant enzyme glutathione (B108866) reductase. This, in turn, disrupts the cellular redox balance and increases the production of reactive oxygen species (ROS), contributing to cellular damage. Aldose reductase-IN-5 is a potent and specific inhibitor of aldose reductase, offering a promising therapeutic strategy to mitigate oxidative stress-related pathologies.
These application notes provide a comprehensive guide to quantifying the effects of this compound on key markers of oxidative stress. The protocols outlined below are designed to enable researchers to assess the efficacy of this compound in various in vitro and in vivo models.
Data Presentation
Disclaimer: Specific quantitative data for the effects of this compound on oxidative stress markers are not yet widely available in published literature. The following tables present representative data based on studies with other aldose reductase inhibitors (ARIs) to illustrate the expected outcomes. Researchers should generate their own data for this compound using the protocols provided.
Table 1: Effect of a Representative Aldose Reductase Inhibitor on Reactive Oxygen Species (ROS) Production
| Treatment Group | ROS Production (Relative Fluorescence Units) | % Reduction vs. High Glucose |
| Control (Normal Glucose) | 100 ± 12 | - |
| High Glucose | 350 ± 28 | - |
| High Glucose + ARI | 125 ± 15 | 64.3% |
Table 2: Effect of a Representative Aldose Reductase Inhibitor on Malondialdehyde (MDA) Levels
| Treatment Group | MDA Concentration (nmol/mg protein) | % Reduction vs. High Glucose |
| Control (Normal Glucose) | 1.5 ± 0.2 | - |
| High Glucose | 4.8 ± 0.5 | - |
| High Glucose + ARI | 2.0 ± 0.3 | 58.3% |
Table 3: Effect of a Representative Aldose Reductase Inhibitor on Antioxidant Enzyme Activity
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |
| Control (Normal Glucose) | 150 ± 18 | 45 ± 5 | 85 ± 9 |
| High Glucose | 95 ± 11 | 28 ± 4 | 55 ± 7 |
| High Glucose + ARI | 140 ± 15 | 42 ± 6 | 80 ± 8 |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway involved in aldose reductase-mediated oxidative stress and a general workflow for assessing the impact of this compound.
Troubleshooting & Optimization
Aldose reductase-IN-5 solubility and stability issues
This technical support center provides guidance on the solubility and stability of Aldose Reductase-IN-5. The information is compiled from general knowledge of aldose reductase inhibitors and best laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many small molecule inhibitors, may exhibit low aqueous solubility. For in vitro experiments, organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used to prepare concentrated stock solutions. For in vivo studies, formulation in vehicles like polyethylene (B3416737) glycol (PEG), carboxymethyl cellulose (B213188) (CMC), or Tween 80 may be necessary to achieve a stable suspension or solution.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q3: Is this compound sensitive to pH?
A3: The stability of small molecule inhibitors can be pH-dependent. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) unless experimental conditions require otherwise. Extreme pH values may lead to degradation of the compound.
Q4: Can I expect this compound to be stable in cell culture media?
A4: While stock solutions are prepared in solvents like DMSO, the final working concentration in cell culture media is typically low. At these concentrations, the compound is generally stable for the duration of standard cell-based assays. However, for long-term experiments, it is recommended to refresh the media with a freshly diluted compound periodically.
Solubility Data
The solubility of this compound will vary depending on the solvent and temperature. The following table provides a summary of common solvents used for similar poorly water-soluble compounds and typical starting concentrations for creating stock solutions.
| Solvent | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-20 mM | Common solvent for in vitro stock solutions.[1] |
| Ethanol | Variable | May be used, but generally less common than DMSO for primary stocks. |
| Polyethylene Glycol 400 (PEG400) | Formulation dependent | Often used as a co-solvent for in vivo formulations.[1][2][3][4] |
| Carboxymethyl cellulose (CMC) | Formulation dependent | Used to create stable suspensions for oral administration.[1] |
| Tween 80 / Polysorbate 80 | Formulation dependent | Surfactant used to improve solubility and stability in aqueous solutions.[1] |
Troubleshooting Guide
Issue: My this compound is not dissolving in the recommended solvent.
-
Possible Cause: The concentration may be too high, or the compound may have precipitated out of the solution.
-
Solution:
-
Try gentle warming of the solution (e.g., in a 37°C water bath).
-
Use sonication to aid dissolution.
-
If precipitation persists, consider preparing a more dilute stock solution.
-
Issue: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: The compound has limited solubility in aqueous solutions, and the addition of the DMSO stock to the aqueous environment causes it to crash out.
-
Solution:
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%).
-
Add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing.
-
Consider using a formulation with a surfactant like Tween 80 for better aqueous compatibility.[1]
-
Issue: I am seeing inconsistent results in my experiments.
-
Possible Cause: This could be due to compound instability or precipitation.
-
Solution:
-
Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[1]
-
Visually inspect your final working solutions for any signs of precipitation before adding them to your experiment.
-
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Technical Support Center: Optimizing Aldose Reductase-IN-5 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Aldose reductase-IN-5 in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. It catalyzes the NADPH-dependent conversion of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of aldose reductase can lead to an accumulation of intracellular sorbitol, causing osmotic stress and contributing to diabetic complications.[2][3] Aldose reductase also reduces various aldehydes and carbonyls, including those generated from lipid peroxidation, which are implicated in inflammatory signaling.[4][5][6] this compound is expected to inhibit this enzymatic activity, thereby mitigating the downstream effects of the polyol pathway and aldehyde metabolism.
Q2: What is a recommended starting concentration for this compound in a new cell line?
The optimal concentration of an inhibitor is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[7] If the IC50 or Ki values from biochemical assays are known, a starting concentration 5 to 10 times higher than these values can be a good starting point for achieving complete inhibition in cell-based assays.[7][8] If no prior data is available, performing a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) is highly recommended to determine the optimal concentration.[9][10]
Q3: How should I prepare and store this compound?
Most small molecule inhibitors are dissolved in a high-quality solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[11] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9] For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.[9] It is crucial to ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line, typically less than 0.1-0.5%.[9] Always run a vehicle control with the same final DMSO concentration as your highest inhibitor concentration.[7]
Q4: How can I assess the cytotoxicity of this compound?
To determine the cytotoxic effects of this compound, a cell viability assay should be performed. Common methods include tetrazolium-based assays like MTT, MTS, or WST-1, which measure metabolic activity.[7][10] These assays involve treating cells with a range of inhibitor concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the colorimetric change, which correlates with the number of viable cells.[10] This will help you determine the IC50 for cytotoxicity and identify a non-toxic working concentration range.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration.[10] |
| Poor cell permeability. | Verify from manufacturer's data if the inhibitor is cell-permeable. Consider alternative inhibitors if necessary.[8] | |
| Inhibitor instability in culture medium. | Test the stability of the inhibitor in your specific cell culture medium over the time course of your experiment.[11] Prepare fresh dilutions for each experiment.[9] | |
| Incorrect timing of inhibitor addition. | Optimize the incubation time based on the specific cellular process being investigated.[9] | |
| High levels of cell death or cytotoxicity. | Inhibitor concentration is too high. | Perform a dose-response curve to identify a concentration that inhibits the target without causing significant cytotoxicity.[7] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).[9] Always include a vehicle-only control.[7] | |
| Off-target effects. | High concentrations of inhibitors can lead to off-target effects.[7] Use the lowest effective concentration possible.[12] | |
| Precipitation of the inhibitor in the culture medium. | Poor solubility. | Ensure the stock solution is fully dissolved before diluting in the medium. Consider using a different solvent or formulation if solubility issues persist.[13] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cell viability of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.[9] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[7]
-
Inhibitor Treatment: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.[7]
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[7]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[7][10]
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[10]
-
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Data Presentation: Example IC50 Values for Aldose Reductase Inhibitors
The following table provides example IC50 values for different aldose reductase inhibitors to illustrate the range of potencies that can be observed. Note that these are not specific to "this compound" and are for informational purposes only.
| Inhibitor | IC50 (µM) | Cell Line/Source |
| Quercetin | 5 | Not specified[14] |
| Rosmarinic Acid | 41.42 | Recombinant AR (AKR1B1)[14] |
| Sorbinil | Varies | Human Lens Epithelial Cells[15] |
| Tolrestat | Varies | Human Lens Epithelial Cells[15] |
Visualizations
Aldose Reductase Signaling Pathway
Caption: Simplified signaling pathway of the Aldose Reductase enzyme.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Aldose Reductase Mediates Endotoxin-Induced Production of Nitric oxide and Cytotoxicity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose reductase functions as a detoxification system for lipid peroxidation products in vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
- 13. ALR2-IN-5 | Aldose Reductase | | Invivochem [invivochem.com]
- 14. mdpi.com [mdpi.com]
- 15. Aldose reductase mediates cytotoxic signals of hyperglycemia and TNF-alpha in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aldose Reductase-IN-5 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aldose Reductase-IN-5 in in vivo experiments. Given that specific in vivo data for this compound is limited in publicly available literature, this guide also incorporates general principles and common challenges encountered with small molecule aldose reductase inhibitors in animal models.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during your in vivo experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Lack of Efficacy (No significant difference between treated and control groups) | Inadequate Dosing or Bioavailability: The concentration of this compound reaching the target tissue may be insufficient. Small molecule inhibitors can face challenges with bioavailability due to factors like poor solubility, rapid metabolism, or efflux transporter activity.[1] | 1. Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal effective dose. 2. Pharmacokinetic (PK) Analysis: If possible, measure the concentration of the inhibitor in plasma and target tissues over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Formulation Optimization: Improve the solubility and stability of the inhibitor by testing different vehicle formulations. |
| Ineffective Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may not be optimal for absorption and delivery to the target organ. | 1. Literature Review: Investigate common administration routes for similar small molecule inhibitors targeting aldose reductase. 2. Alternative Routes: Consider testing alternative administration routes in a pilot study. | |
| Species-Specific Differences in Aldose Reductase: The expression and activity of aldose reductase can vary significantly between species, potentially affecting the inhibitor's efficacy.[2] For instance, mice have much lower levels of AR expression compared to humans.[2] | 1. Target Validation: Confirm the expression and activity of aldose reductase in your specific animal model and target tissue. 2. Humanized Models: If applicable, consider using transgenic models that express human aldose reductase for more clinically relevant results.[2] | |
| Off-Target Effects or Toxicity | Non-Specific Binding: The inhibitor may be interacting with other proteins besides aldose reductase, leading to unintended biological effects. Small molecule inhibitors can face challenges with selectivity.[3][4] | 1. In Vitro Profiling: Test the selectivity of this compound against a panel of related aldo-keto reductases and other relevant off-target proteins. 2. Dose Reduction: Use the lowest effective dose determined from your dose-response studies to minimize off-target effects. |
| Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity. | 1. Metabolite Identification: If resources permit, perform metabolite profiling studies to identify the major metabolites and assess their activity and toxicity. | |
| Vehicle-Related Toxicity: The vehicle used to dissolve and administer the inhibitor may be causing adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group in your experimental design to distinguish vehicle effects from compound effects. 2. Alternative Vehicles: Test the tolerability of different biocompatible vehicles. | |
| Variability in Experimental Results | Inconsistent Animal Handling and Dosing: Variations in animal handling, stress levels, and the timing or accuracy of dosing can introduce significant variability. | 1. Standardized Protocols: Ensure all procedures are standardized and performed consistently by all personnel. 2. Acclimatization: Allow sufficient time for animals to acclimatize to their environment and handling before starting the experiment. |
| Biological Variability: Individual differences in animal metabolism and response to treatment are inherent in in vivo studies. | 1. Adequate Sample Size: Use a sufficient number of animals per group to achieve statistical power. 2. Randomization and Blinding: Randomize animals to treatment groups and, where possible, blind the investigators to the treatment allocation to reduce bias. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[5][6] Under hyperglycemic conditions, increased glucose flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage implicated in diabetic complications.[6][7][8] By inhibiting AR, this compound is expected to block this pathway, thereby preventing or mitigating these pathological effects.
Q2: How do I prepare this compound for in vivo administration?
A2: The optimal formulation will depend on the physicochemical properties of this compound and the chosen route of administration. For many small molecule inhibitors, a common starting point for oral or intraperitoneal administration is to dissolve the compound in a vehicle such as a mixture of DMSO, Tween 80, and saline. It is crucial to first determine the solubility and stability of the compound in your chosen vehicle. A small pilot study to assess the tolerability of the vehicle in your animal model is also recommended.
Q3: What are the expected downstream effects of inhibiting aldose reductase in vivo?
A3: Inhibition of aldose reductase is expected to lead to several downstream effects, including:
-
Reduced Sorbitol Accumulation: A primary outcome is the decreased conversion of glucose to sorbitol in tissues affected by hyperglycemia.[6]
-
Decreased Oxidative Stress: The polyol pathway consumes NADPH, a cofactor required for regenerating the antioxidant glutathione (B108866).[9] By inhibiting AR, the availability of NADPH for glutathione reductase may be preserved, thus reducing oxidative stress.[9]
-
Modulation of Signaling Pathways: Aldose reductase is implicated in various signaling pathways, including the protein kinase C (PKC) and NF-κB pathways.[2][5][10] Its inhibition may, therefore, modulate these downstream signaling events.
Q4: What control groups should I include in my in vivo experiment?
A4: A well-designed in vivo experiment should include the following control groups:
-
Untreated Control: Animals that do not receive any treatment.
-
Vehicle Control: Animals that receive the vehicle used to dissolve this compound, administered via the same route and schedule as the treated group.
-
Positive Control (Optional but Recommended): If available, a well-characterized aldose reductase inhibitor with known in vivo efficacy can be used as a positive control to validate the experimental model.
Experimental Protocols
General Protocol for In Vivo Administration of an Aldose Reductase Inhibitor
This protocol provides a general framework. Specific details such as dose, vehicle, and administration route should be optimized for this compound and your specific experimental model.
-
Animal Model: Select an appropriate animal model for your research question (e.g., streptozotocin-induced diabetic mice, db/db mice).
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Inhibitor Preparation: Prepare a fresh solution of this compound in a sterile, biocompatible vehicle on each day of dosing. Ensure the compound is fully dissolved.
-
Administration: Administer the inhibitor or vehicle according to the predetermined schedule and route (e.g., daily oral gavage). The volume should be calculated based on the animal's body weight.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight and other relevant physiological parameters regularly.
-
Endpoint Analysis: At the end of the study, collect tissues of interest for downstream analysis (e.g., measurement of sorbitol levels, oxidative stress markers, histological analysis, gene expression analysis).
Protocol for Measuring Aldose Reductase Activity in Tissue Homogenates
This method is adapted from established protocols for determining AR activity spectrophotometrically by monitoring the oxidation of NADPH.[11]
-
Tissue Homogenization: Homogenize the collected tissue (e.g., lens, kidney) on ice in a suitable buffer (e.g., 0.067 M phosphate (B84403) buffer, pH 6.2).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the cytosolic fraction where aldose reductase is located.[12]
-
Reaction Mixture: In a quartz cuvette or a 96-well plate, prepare a reaction mixture containing the phosphate buffer, NADPH, and the tissue supernatant.
-
Initiate Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH.
Quantitative Data Summary
The following table provides a generalized overview of key parameters for aldose reductase inhibitors. Note: The values for this compound are hypothetical and should be determined experimentally.
| Parameter | This compound (Hypothetical) | Reference AR Inhibitor (e.g., Epalrestat) | Significance |
| In Vitro IC50 | 10 - 100 nM | ~100 nM | Measures the concentration of inhibitor required to reduce enzyme activity by 50% in vitro. A lower value indicates higher potency. |
| In Vivo Effective Dose | 10 - 50 mg/kg/day (oral) | 25 - 100 mg/kg/day (oral) | The dose required to achieve a therapeutic effect in an animal model. |
| Bioavailability (Oral) | 20 - 40% | ~30% | The fraction of the administered dose that reaches systemic circulation. |
| Plasma Half-life (t1/2) | 2 - 6 hours | 2 - 4 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Target Tissue Distribution | Moderate | Moderate to High in Lens, Nerve, Kidney | Indicates the ability of the inhibitor to reach the tissues where aldose reductase activity is pathogenic. |
Visualizations
Signaling Pathway of Aldose Reductase in Hyperglycemia
Caption: The polyol pathway and downstream signaling in diabetic complications.
General Experimental Workflow for In Vivo Testing of this compound
Caption: A typical workflow for evaluating this compound in a diabetic animal model.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common in vivo experimental issues.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
Aldose reductase-IN-5 off-target effects and cytotoxicity
This technical support center provides guidance on potential off-target effects and cytotoxicity associated with the general class of aldose reductase inhibitors (ARIs). While this information is broadly applicable to researchers working with ARIs, it is important to note that specific data for a compound named "Aldose reductase-IN-5" is not publicly available. The following content is based on the known characteristics of aldose reductase and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of aldose reductase inhibitors?
Aldose reductase (AR), an enzyme in the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] It catalyzes the NADPH-dependent conversion of glucose to sorbitol.[2][3] Under hyperglycemic conditions, increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications.[1][4][5] Aldose reductase inhibitors (ARIs) are designed to block this enzyme, thereby preventing the accumulation of sorbitol and subsequent cellular stress.[6]
Q2: What are the known off-target effects of some aldose reductase inhibitors?
A primary concern with some ARIs is their lack of selectivity, particularly against the closely related enzyme aldehyde reductase (ALR).[1][7] Both enzymes belong to the aldo-keto reductase superfamily.[4] Aldehyde reductase plays a crucial role in the detoxification of various reactive aldehydes.[1] Inhibition of both aldose and aldehyde reductase can, therefore, lead to unintended cellular consequences.[7] For instance, some hydantoin-based ARIs have been shown to inhibit both enzymes with comparable efficacy.[7]
Q3: What are the potential mechanisms of cytotoxicity associated with aldose reductase inhibitors?
The cytotoxicity of ARIs can be linked to their on-target and off-target effects. Aldose reductase itself is involved in the detoxification of lipid peroxidation-derived aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE).[8][9][10] These toxic aldehydes are generated during oxidative stress.[10] By inhibiting AR, the cell's ability to detoxify these reactive aldehydes may be compromised, leading to increased cellular damage and apoptosis.[3][10] Furthermore, off-target inhibition of aldehyde reductase can exacerbate this effect, as it is also involved in detoxifying reactive aldehydes.[1]
Q4: How can I assess the selectivity of my aldose reductase inhibitor?
To assess the selectivity of your ARI, you should perform comparative enzyme inhibition assays using purified aldose reductase and aldehyde reductase. By determining the IC50 values for both enzymes, you can calculate a selectivity ratio. A higher selectivity ratio (IC50 for aldehyde reductase / IC50 for aldose reductase) indicates a more selective compound for aldose reductase.
Q5: What are some common in vitro assays to evaluate the cytotoxicity of an aldose reductase inhibitor?
Common in vitro cytotoxicity assays include:
-
MTT or MTS assay: Measures cell viability by assessing mitochondrial metabolic activity.
-
LDH release assay: Quantifies cell membrane damage by measuring the release of lactate (B86563) dehydrogenase into the culture medium.
-
Annexin V/Propidium Iodide staining: Differentiates between apoptotic and necrotic cells using flow cytometry.
-
Caspase activity assays: Measures the activity of caspases, which are key mediators of apoptosis.
Troubleshooting Guides
Problem: Unexpected cell death observed in my experiments with an ARI.
| Possible Cause | Troubleshooting Step |
| Inhibition of aldehyde detoxification pathways | Measure the accumulation of reactive aldehydes (e.g., 4-HNE) in your cell lysates using an ELISA or Western blot. |
| Off-target inhibition of aldehyde reductase | Test the IC50 of your compound against both aldose reductase and aldehyde reductase to determine its selectivity. |
| Induction of oxidative stress | Measure levels of reactive oxygen species (ROS) using probes like DCFDA or CellROX Green. |
| General compound toxicity | Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the cytotoxic concentration range of your compound. |
Problem: Inconsistent results in different cell lines.
| Possible Cause | Troubleshooting Step |
| Differential expression of aldose reductase and aldehyde reductase | Quantify the protein levels of both enzymes in your cell lines of interest via Western blot or qPCR. |
| Varying sensitivity to oxidative stress | Assess the basal levels of oxidative stress and the antioxidant capacity of each cell line. |
| Differences in compound metabolism | Investigate the expression of drug-metabolizing enzymes in your cell lines. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values to illustrate the concept of selectivity for an aldose reductase inhibitor. Actual values would need to be determined experimentally for a specific compound like "this compound".
| Enzyme | IC50 (nM) | Selectivity Ratio (ALR/AR) |
| Aldose Reductase (AR) | 50 | 20 |
| Aldehyde Reductase (ALR) | 1000 |
A higher selectivity ratio indicates greater selectivity for aldose reductase over aldehyde reductase.
Experimental Protocols
Protocol 1: Determination of IC50 for Aldose Reductase and Aldehyde Reductase
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ARI for both aldose reductase and aldehyde reductase to assess its potency and selectivity.
Materials:
-
Purified recombinant human aldose reductase and aldehyde reductase
-
NADPH
-
DL-glyceraldehyde (substrate for AR)
-
p-nitrobenzaldehyde (substrate for ALR)
-
Potassium phosphate (B84403) buffer
-
Test compound (ARI)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme (AR or ALR), NADPH, and the test compound at various concentrations.
-
Incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the respective substrate (DL-glyceraldehyde for AR or p-nitrobenzaldehyde for ALR).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the effect of an ARI on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (ARI)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: The polyol pathway and the site of action for aldose reductase inhibitors.
Caption: Potential mechanisms of cytotoxicity for non-selective aldose reductase inhibitors.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Aldose reductase - Wikipedia [en.wikipedia.org]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose Reductase: a cause and a potential target for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 8. Aldose Reductase Mediates Endotoxin-Induced Production of Nitric oxide and Cytotoxicity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose reductase functions as a detoxification system for lipid peroxidation products in vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Aldose Reductase-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of poorly soluble compounds like Aldose reductase-IN-5. The following information is based on established principles of pharmaceutical sciences for improving the systemic exposure of research compounds.
Frequently Asked Questions (FAQs)
Q1: Our this compound demonstrates high potency in in-vitro assays, but it is not showing the expected efficacy in our animal models. What could be the primary reason for this discrepancy?
A1: A common reason for the disconnect between in-vitro potency and in-vivo efficacy is poor oral bioavailability. For an orally administered compound to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall to enter systemic circulation. Low aqueous solubility is a frequent and significant barrier to this process, leading to insufficient drug concentration at the target site. It is essential to evaluate the physicochemical properties of this compound, particularly its solubility and permeability, to address this issue.
Q2: What are the initial strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1][2][3] Key preliminary strategies include:
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[1][4] Techniques like micronization or nanomilling can be employed.[4]
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Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, and cyclodextrins can significantly improve the solubility of a compound in a liquid formulation.[2]
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pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility. However, the pH must be within a physiologically tolerable range for the chosen route of administration.[1]
Q3: We are observing inconsistent results in our in-vivo studies. What are some common formulation-related issues that could lead to high variability?
A3: High variability in animal studies can often be traced back to the formulation. Some common culprits include:
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Compound Precipitation: The compound may be soluble in the dosing vehicle but precipitate upon administration into the aqueous environment of the gastrointestinal tract.
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Inadequate Suspension Homogeneity: If administering a suspension, inconsistent dosing can occur if the suspension is not uniformly mixed before each administration.
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. It is crucial to standardize the feeding schedule of the animals.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the poor bioavailability of this compound.
Problem: Low and Variable Plasma Exposure
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Aqueous Solubility | - Determine the equilibrium solubility of the compound in simulated gastric and intestinal fluids. - Screen for solubility enhancement using various co-solvents, surfactants, and cyclodextrins. | - If solubility is less than the required dose in the gastrointestinal volume, formulation strategies to improve solubility are necessary. |
| Slow Dissolution Rate | - Perform a dissolution test on the solid form of the compound. - Consider the impact of particle size on the dissolution rate. | - If the dissolution is slow, consider particle size reduction techniques like micronization or creating an amorphous solid dispersion.[2][6] |
| Low Intestinal Permeability | - Conduct an in-vitro permeability assay using a Caco-2 cell monolayer.[7][8] | - If permeability is low, investigate if the compound is a substrate for efflux transporters like P-glycoprotein. |
| High First-Pass Metabolism | - Incubate the compound with liver microsomes to assess its metabolic stability.[9][10] | - If the compound is rapidly metabolized, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the compound. |
Experimental Protocols
Protocol 1: Solubility Screening with Co-solvents and Surfactants
Objective: To identify suitable excipients that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).[5]
-
Add an excess amount of this compound to a fixed volume of each individual excipient and various mixtures.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.[5]
-
Centrifuge the samples to pellet the undissolved compound.[5]
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Data Presentation:
| Vehicle Composition | Solubility of this compound (µg/mL) |
| Water | < 1 |
| 10% Ethanol in Water | 5 |
| 20% PEG 400 in Water | 25 |
| 1% Polysorbate 80 in Water | 15 |
| 20% PEG 400 / 1% Polysorbate 80 in Water | 75 |
Protocol 2: In-Vitro Permeability Assessment using Caco-2 Cells
Objective: To evaluate the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Wash the cell monolayers with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the test compound (dissolved in HBSS, typically with a low percentage of a co-solvent like DMSO) to the apical (AP) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
To assess efflux, in a separate set of wells, add the compound to the basolateral side and sample from the apical side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP directions.
Data Presentation:
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Propranolol (High Permeability Control) | 25 | 24 | 0.96 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| This compound | 1.2 | 5.8 | 4.8 | Low (Potential Efflux) |
Visualizations
Caption: Workflow for improving the bioavailability of a poorly soluble compound.
Caption: The polyol pathway and the mechanism of action for an Aldose Reductase inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Low-Solubility Compounds [pharma-iq.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Aldose Reductase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to Aldose Reductase inhibitors, with a focus on experimental best practices and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Aldose Reductase and why is it a therapeutic target?
Aldose Reductase (AR), an enzyme in the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2][3] Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, the flux through the polyol pathway significantly increases, leading to the conversion of glucose to sorbitol.[3][4] This accumulation of sorbitol can cause osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as retinopathy, nephropathy, and neuropathy.[3] Additionally, AR is involved in mediating inflammatory signaling and processing lipid aldehydes generated during oxidative stress.[1][5] Inhibiting AR is a therapeutic strategy to prevent or mitigate these complications.[1][6]
Q2: How do Aldose Reductase inhibitors (ARIs) work?
Aldose Reductase inhibitors are designed to bind to the active site of the AR enzyme, preventing it from converting glucose into sorbitol.[7] By blocking this initial step of the polyol pathway, ARIs aim to reduce the accumulation of intracellular sorbitol and mitigate the downstream pathological effects associated with its excess.[1][2]
Q3: What are the potential mechanisms of resistance to Aldose Reductase inhibitors in cell lines?
While research on resistance to specific ARIs is ongoing, several general mechanisms of drug resistance could be implicated:
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Altered Drug Target: Mutations or post-translational modifications in the AKR1B1 gene (which encodes for Aldose Reductase) could alter the inhibitor's binding site, reducing its efficacy. Some studies have suggested that AR in diabetic cells may be less sensitive to inhibitors.[8]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[9][10]
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Activation of Bypass Signaling Pathways: Cells may develop compensatory mechanisms that bypass the effects of AR inhibition. For instance, other signaling pathways involved in oxidative stress or inflammation might be upregulated.
Q4: My cells are showing reduced sensitivity to the Aldose Reductase inhibitor. What are the initial troubleshooting steps?
If you observe a decrease in the expected efficacy of your ARI, consider the following:
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Confirm Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh solutions for each experiment.
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Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Verify Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density, as these factors can influence drug response.[11]
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Check for Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and drug sensitivity.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value in a cell viability assay.
| Possible Cause | Suggested Solution |
| Inherent or Acquired Resistance | Investigate potential resistance mechanisms. See "Experimental Protocols" below to assess AR expression, ABC transporter expression, and AR activity. |
| Suboptimal Assay Conditions | Optimize cell seeding density and inhibitor incubation time. Ensure the chosen viability assay (e.g., MTT, Resazurin) is appropriate for your cell line and not affected by the inhibitor itself.[11][12][13] |
| Incorrect Inhibitor Concentration | Verify the stock concentration and perform serial dilutions accurately. |
Problem 2: No change in downstream markers of AR activity (e.g., sorbitol levels, oxidative stress markers) after treatment.
| Possible Cause | Suggested Solution |
| Ineffective Inhibition | Confirm that the inhibitor is active and used at an effective concentration. Measure Aldose Reductase activity directly in cell lysates. |
| Cell Line Specific Metabolism | The polyol pathway may not be highly active in your chosen cell line under standard culture conditions. Consider inducing hyperglycemic conditions to stimulate the pathway. |
| Compensatory Mechanisms | Cells may have activated other pathways to counteract the effects of AR inhibition. Broaden your analysis to include other relevant signaling pathways. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when investigating resistance to an Aldose Reductase inhibitor.
| Cell Line | Treatment | IC50 (µM) | Aldose Reductase Expression (Relative Fold Change) | ABCB1 Transporter Expression (Relative Fold Change) |
| Sensitive | Vehicle | 1.2 | 1.0 | 1.0 |
| Sensitive | ARI | N/A | 0.9 | 1.1 |
| Resistant | Vehicle | 15.8 | 1.1 | 8.5 |
| Resistant | ARI | N/A | 1.0 | 8.7 |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted for determining the IC50 value of an Aldose Reductase inhibitor.[11]
Materials:
-
Resazurin (B115843) sodium salt solution
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Cell culture medium
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96-well plates
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of the Aldose Reductase inhibitor in cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
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Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Western Blot for Aldose Reductase Expression
This protocol allows for the semi-quantitative analysis of Aldose Reductase protein levels.[14][15][16][17]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
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SDS-PAGE gels
-
PVDF or nitrocellulose membrane
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Primary antibody against Aldose Reductase
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with the primary anti-Aldose Reductase antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Quantitative RT-PCR (qPCR) for ABC Transporter Expression
This protocol is for quantifying the mRNA levels of ABC transporters, such as ABCB1 (MDR1), which may be involved in drug efflux.[9][18][19]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target ABC transporter and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Isolate total RNA from cell pellets using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a control group.
Visualizations
Caption: Aldose Reductase signaling pathway under hyperglycemia.
Caption: Troubleshooting workflow for ARI resistance.
Caption: Potential mechanisms of resistance to ARIs.
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 7. scbt.com [scbt.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genomembrane.com [genomembrane.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Aldose reductase-IN-5 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Aldose Reductase-IN-5 in enzymatic assays. The information is designed to help identify and resolve common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the aldose reductase enzymatic assay?
The standard aldose reductase (AR) assay is a spectrophotometric method. It measures the enzyme's activity by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm.[1] Aldose reductase catalyzes the reduction of an aldehyde substrate, like DL-glyceraldehyde, to its corresponding alcohol. This reaction requires the oxidation of NADPH to NADP+.[1] The rate at which NADPH is consumed is directly proportional to the activity of the AR enzyme.
Q2: What are the optimal pH and temperature conditions for the assay?
The optimal conditions can vary depending on the source of the enzyme and the specific substrate used. However, a common starting point is a pH of 6.2 to 6.8 and a temperature of 37°C.[2][3] It is crucial to maintain a consistent temperature throughout the experiment, as temperature fluctuations can significantly impact enzyme activity.
Q3: Why am I seeing a high background signal in my assay?
A high initial absorbance or a rapid, non-enzymatic decrease in NADPH absorbance can be caused by several factors:
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Contaminated Reagents: Buffers or other reagents might be contaminated with substances that absorb light at 340 nm or can oxidize NADPH independently of the enzyme. Using freshly prepared, high-purity reagents and filter-sterilizing buffers can help mitigate this.[1]
-
Sample Interference: The test sample itself may contain compounds that absorb at 340 nm. To account for this, it is essential to run a sample background control containing the sample and all reaction components except for the substrate (e.g., DL-glyceraldehyde).[1] The rate of this background reaction should be subtracted from the rate of the complete reaction.
Q4: My reaction rate is not linear. What could be the cause?
A non-linear reaction rate, where the curve plateaus quickly, can indicate a few issues:
-
Substrate Depletion: The concentration of the substrate (e.g., DL-glyceraldehyde) or the cofactor (NADPH) may be too low and is being consumed rapidly. It is advisable to increase the initial concentration of the limiting reagent, ensuring that the substrate concentration is well above the Michaelis constant (Km) value.[1]
-
High Enzyme Concentration: A high concentration of the enzyme can lead to a very rapid reaction that is difficult to measure accurately over time. Reducing the amount of enzyme in the assay should result in a more linear reaction rate over a longer period (e.g., 10-20 minutes).[1]
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Enzyme Instability: The aldose reductase enzyme may be losing its activity during the assay due to the experimental conditions. Adding stabilizing agents like glycerol (B35011) or bovine serum albumin (BSA) to the assay buffer can help. The presence of a reducing agent, such as dithiothreitol (B142953) (DTT), is also often recommended.[1][4]
Q5: I am observing inconsistent inhibition with this compound. What are the potential reasons?
Inconsistent inhibition can stem from several sources:
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Inhibitor Solubility: If this compound has poor solubility in the assay buffer, it can lead to variable concentrations in the reaction mixture. Ensure the inhibitor is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the assay does not affect enzyme activity. A solvent control is crucial.[4]
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Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be a critical factor. It is important to standardize this incubation period across all experiments.[5]
-
Inhibitor Stability: The inhibitor itself may be unstable under the assay conditions.
-
Mechanism of Inhibition: The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can influence the observed results, especially at varying substrate concentrations.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during aldose reductase inhibition assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors, especially with small volumes. | Use calibrated pipettes. Prepare a master mix for the reaction components to minimize pipetting variations. Avoid pipetting very small volumes.[7] |
| Incomplete mixing of reagents. | Gently vortex or pipette up and down to ensure all components are thoroughly mixed. | |
| Temperature fluctuations across the plate. | Ensure the plate is uniformly incubated and that the plate reader has reached a stable temperature. | |
| Low or No Enzyme Activity | Improper enzyme storage. | Store the enzyme at the recommended temperature (typically -20°C or -80°C) in small aliquots to prevent repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup.[1] |
| Inactive enzyme due to age or degradation. | Use a fresh batch of enzyme or test the activity of the current batch with a known substrate and without any inhibitor. | |
| Omission of a critical reagent (e.g., NADPH, substrate). | Double-check the protocol and ensure all necessary components have been added to the reaction mixture.[7] | |
| IC50 Value Differs from Expected | Incorrect concentration of inhibitor or enzyme. | Verify the stock concentrations of this compound and the enzyme. |
| Different assay conditions (pH, temperature, substrate concentration). | Standardize all assay parameters and ensure they are consistent with previous experiments or literature values. | |
| Presence of interfering substances in the sample or solvent. | Run appropriate controls, including a solvent control, to assess the effect of the vehicle on enzyme activity.[4] |
Experimental Protocols
Standard Aldose Reductase Enzymatic Assay Protocol
This protocol provides a general guideline and may need to be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate (B84403) buffer (pH 6.2-6.8).[2][3]
-
NADPH Stock Solution (10 mM): Dissolve NADPH in the assay buffer. Store in aliquots at -20°C, protected from light.[1]
-
DL-glyceraldehyde Stock Solution (100 mM): Dissolve DL-glyceraldehyde in the assay buffer. Prepare this solution fresh.[1]
-
Aldose Reductase Enzyme: Prepare aliquots of the enzyme in a suitable storage buffer and store at -80°C. Thaw on ice before use.[4]
-
This compound: Prepare a stock solution in DMSO.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well UV-transparent plate.
-
Add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or solvent for control)
-
Aldose Reductase enzyme solution
-
-
Incubate the plate at 37°C for 15-20 minutes to allow the inhibitor to interact with the enzyme.[4]
-
Add NADPH solution to each well.
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30 seconds.
-
-
Controls:
-
Enzyme Control: Contains all components except the inhibitor.
-
Inhibitor Control: A known aldose reductase inhibitor can be used as a positive control.
-
Solvent Control: Contains the same concentration of the inhibitor's solvent (e.g., DMSO) as the test wells.[4]
-
Background Control: Contains all components except the enzyme, to check for non-enzymatic oxidation of NADPH.
-
Quantitative Data Summary
The following table provides a sample of IC50 values for known aldose reductase inhibitors. This can serve as a reference for comparing the potency of new compounds like this compound.
| Inhibitor | IC50 Value | Source/Organism |
| Rosmarinic Acid | 41.4 µM | Recombinant Human (AKR1B1)[8] |
| Eupatorin | 203 µM | Recombinant Human (AKR1B1)[8] |
| Ethyl Acetate Fraction (Hybanthus enneaspermus) | 49.26 µg/mL | Rat Lens[3] |
| Aqueous Fraction (Hybanthus enneaspermus) | 70.83 µg/mL | Rat Lens[3] |
| Chloroform Fraction (Hybanthus enneaspermus) | 98.52 µg/mL | Rat Lens[3] |
Visualizations
Aldose Reductase in the Polyol Pathway
The following diagram illustrates the role of aldose reductase as the first and rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow for Aldose Reductase Inhibition Assay
This diagram outlines the key steps in performing an aldose reductase inhibition assay.
Caption: Workflow for an Aldose Reductase Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 3. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Aldose Reductase-IN-5 and Biochemical Assay Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using Aldose Reductase-IN-5 or other aldose reductase inhibitors in common biochemical assays. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications.[3][4] Aldose reductase inhibitors (ARIs) block this enzyme to prevent the accumulation of sorbitol.[5] While specific details for "this compound" are not widely available, it is presumed to be a small molecule inhibitor of this enzyme. ARIs typically fall into chemical classes such as carboxylic acids, spirohydantoins, or flavonoids.[6]
Q2: Can Aldose Redractase-IN-5 interfere with my biochemical assays?
Yes, it is possible for any small molecule, including this compound, to interfere with biochemical assays. Interference can occur through several mechanisms, including:
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection in the assay.
-
Chemical Reactivity: The compound may directly react with assay reagents, leading to false positive or negative results.
-
Off-Target Effects: The compound may inhibit other enzymes or proteins in the experimental system.
-
Precipitation: The compound may not be fully soluble in the assay buffer, leading to light scattering and inaccurate readings.
Q3: I am observing unexpected results in my cell viability assay when using this compound. What could be the cause?
Several factors could be contributing to unexpected results in your cell viability assay. For colorimetric assays like the MTT assay, which measures the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases, interference can arise if your test compound has reducing properties.[7][8] This can lead to a false-positive signal, suggesting higher cell viability than is actually present. Conversely, the compound could inhibit other cellular dehydrogenases, leading to a false-negative result. It is also important to ensure the compound is not precipitating in the culture medium, which can affect the optical density readings.[9]
Q4: My oxidative stress marker assay is giving inconsistent readings in the presence of this compound. How can I troubleshoot this?
Assays for oxidative stress markers are diverse and measure various endpoints, such as lipid peroxidation products (e.g., malondialdehyde - MDA), DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine (B1666359) - 8-OHdG), or the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG).[10] Interference can be specific to the assay type. For example, in assays that rely on redox reactions, a compound with antioxidant properties could interfere with the measurement of endogenous antioxidants.[8] It is crucial to run appropriate controls, including a cell-free control with the compound and assay reagents, to identify any direct chemical interference.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Aldose Reductase Activity in Control Wells
If you observe a decrease in the activity of your purified aldose reductase enzyme in control wells (without your inhibitor), consider the following:
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Enzyme Instability: Ensure the enzyme is properly stored and handled to maintain its activity.
-
Buffer Conditions: Verify the pH and ionic strength of your assay buffer are optimal for aldose reductase activity.
-
Cofactor Degradation: NADPH is a critical cofactor for aldose reductase and is sensitive to degradation. Prepare fresh solutions and keep them on ice.
Issue 2: Suspected Interference in a Colorimetric/Fluorometric Aldose Reductase Assay
If you suspect your compound, this compound, is interfering with the assay signal itself:
-
Run a Spectral Scan: Determine the absorbance and fluorescence spectra of this compound to see if it overlaps with the excitation and emission wavelengths of your assay.
-
Cell-Free Control: Mix your compound with the assay reagents in the absence of the enzyme to see if it generates a signal on its own.
Data Presentation
Table 1: Potential Interference of Aldose Reductase Inhibitors in Common Biochemical Assays
| Assay Type | Analyte/Principle | Potential for Interference by ARIs | Troubleshooting Steps |
| Aldose Reductase Activity | Measures NADPH consumption at 340 nm | High (direct target) | Run inhibitor-free controls; check for compound absorbance at 340 nm. |
| MTT/XTT (Cell Viability) | Reduction of tetrazolium salts by cellular reductases | Moderate to High | Run cell-free controls with the compound; consider an alternative viability assay (e.g., trypan blue exclusion). |
| GSH/GSSG Ratio (Oxidative Stress) | Measures reduced and oxidized glutathione | Moderate | Run cell-free controls; verify that the compound does not directly react with the detection reagents. |
| Lipid Peroxidation (MDA) | Reaction of MDA with thiobarbituric acid (TBARS) | Low to Moderate | Ensure the compound does not absorb at the detection wavelength (around 532 nm). |
| Protein Carbonyl | Derivatization of carbonyl groups with DNPH | Low | Run a compound-only control to check for background signal. |
Experimental Protocols
Protocol 1: Aldose Reductase Activity Assay
This protocol is adapted from standard spectrophotometric methods for measuring aldose reductase activity.[11][12]
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
0.067 M Phosphate Buffer (pH 6.2)
-
0.1 mM NADPH
-
Your desired concentration of this compound or vehicle control.
-
-
Enzyme Addition: Add purified aldose reductase enzyme to the cuvette.
-
Initiate the Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde (final concentration 0.1 mM).
-
Monitor NADPH Consumption: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.
Protocol 2: MTT Cell Viability Assay
This is a general protocol for assessing cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated and untreated controls.
-
MTT Addition: Remove the treatment media and add fresh media containing 0.5 mg/mL MTT. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
Mandatory Visualization
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Aldose Reductase-IN-5 Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery and use of Aldose reductase-IN-5 in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent aldose reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme aldose reductase (ALR2), with a reported half-maximal inhibitory concentration (IC50) of 99.29 nM.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3] Under hyperglycemic conditions, this pathway's increased activity is implicated in the development of diabetic complications.[2][3] By inhibiting aldose reductase, this compound blocks this conversion, thereby mitigating the downstream pathological effects associated with sorbitol accumulation and increased oxidative stress.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent for in vitro stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. For in vivo studies, various formulations can be used, including suspensions in 0.5% carboxymethyl cellulose (B213188) (CMC) or solutions containing PEG400 or a combination of Tween 80 and CMC.[1]
Q3: How should I store this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored properly, and the presence of a small amount of water is more likely to cause degradation than oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, causing the compound to precipitate out of solution. | Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, to maintain solubility and minimize cellular toxicity. |
| The aqueous solubility of the compound is exceeded. | When diluting the DMSO stock solution into aqueous buffers or media, add the stock solution to the aqueous solution while vortexing to ensure rapid and uniform mixing. | |
| Inconsistent or no enzyme inhibition observed in in vitro assays. | Inactive enzyme due to improper storage or handling. | Store the aldose reductase enzyme at the recommended temperature (-20°C or -80°C) in aliquots to prevent degradation from multiple freeze-thaw cycles.[5] |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions. | |
| Issues with the assay components. | Use fresh, high-purity reagents, especially NADPH, which is light-sensitive and should be prepared fresh. Ensure the substrate, DL-glyceraldehyde, has not degraded.[5] | |
| High background signal in the spectrophotometric assay. | Non-enzymatic oxidation of NADPH. | Run a no-enzyme control (containing all assay components except the enzyme) to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from your experimental values.[5] |
| Contaminated reagents. | Use high-purity water and fresh buffer solutions. Contaminants in the reagents can sometimes interfere with the absorbance reading at 340 nm.[5] | |
| Variability in IC50 values between experiments. | Differences in assay conditions. | Maintain consistent assay conditions, including enzyme concentration, substrate concentration, pH, and temperature, as these can all influence the calculated IC50 value. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations of all reagents. |
Quantitative Data Summary
The inhibitory potency of this compound and other common aldose reductase inhibitors is presented below. This data is crucial for comparing the efficacy of different compounds.
| Inhibitor | IC50 Value (ALR2) | Reference |
| This compound | 99.29 nM | [1] |
| Aldose reductase-IN-1 | Potent and selective inhibitor | [6][7] |
| Alrestatin | 148 µM | [8] |
| Sorbinil | 700 nM | [8] |
| Tolrestat | 23.9 nM | [8] |
| Zopolrestat | 4.8 nM / 19.0 nM | [8] |
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of this compound against aldose reductase by measuring the decrease in NADPH absorbance at 340 nm.
Materials:
-
This compound
-
Recombinant Human Aldose Reductase (AKR1B1)
-
NADPH
-
DL-glyceraldehyde
-
Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
DMSO (for stock solution)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 2.5 mM solution of NADPH in Sodium Phosphate Buffer.
-
Prepare a 100 mM solution of DL-glyceraldehyde in Sodium Phosphate Buffer.
-
Dilute the recombinant human aldose reductase in Sodium Phosphate Buffer to the desired working concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
20 µL of 2.5 mM NADPH
-
10 µL of various concentrations of this compound (diluted from the DMSO stock) or DMSO as a vehicle control.
-
10 µL of the diluted aldose reductase enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 100 mM DL-glyceraldehyde to each well.
-
Immediately measure the absorbance at 340 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Visualizations
Signaling Pathway of Aldose Reductase and its Inhibition
Caption: Aldose Reductase Pathway and Inhibition.
Experimental Workflow for In Vitro Inhibition Assay
Caption: In Vitro Inhibition Assay Workflow.
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Aldose reductase - Wikipedia [en.wikipedia.org]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldose reductase-IN-1 | 1355612-71-3 | FEC61271 [biosynth.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Aldose Reductase Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Aldose Reductase inhibitors, with a focus on degradation and metabolite analysis of compounds like Aldose Reductase-IN-5.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be losing potency over time. What could be the cause and how can I check for degradation?
A1: Loss of potency can be due to chemical instability and degradation. To confirm this, you can perform a stability study. Prepare a solution of your inhibitor in your experimental buffer and incubate it under your assay conditions. At various time points (e.g., 0, 24, 48 hours), take an aliquot, quench any potential reactions with a cold organic solvent like acetonitrile (B52724), and analyze the sample by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[1]
Q2: I am observing unexpected or inconsistent results in my cell-based assay with this compound. What are some common pitfalls?
A2: Inconsistent results in cell-based assays can stem from several factors. One primary issue is maintaining a reproducible assay that reflects the disease's physiology.[2] It is crucial to use cells with a low passage number and to be consistent across all samples in your study, as immortalized cell lines can sometimes provide inconsistent results.[2] Additionally, the inhibitor's stability in the cell culture medium can affect outcomes.[3] You should also consider the possibility of the inhibitor precipitating out of solution at the concentrations used.
Q3: How can I identify the metabolites of this compound in my in vitro experiment?
A3: Metabolite identification is typically carried out using liquid chromatography-mass spectrometry (LC-MS). After incubating this compound with liver microsomes or other metabolic systems, the samples are analyzed by LC-MS. The resulting data is then processed to find signals corresponding to potential metabolites. These are often identified by characteristic mass shifts from the parent compound due to common metabolic transformations like oxidation, hydroxylation, or glucuronidation.
Q4: What are the major classes of Aldose Reductase inhibitors, and how might their degradation pathways differ?
A4: Aldose Reductase inhibitors can be broadly classified into groups such as carboxylic acid derivatives (e.g., Epalrestat, Tolrestat), spirohydantoins (e.g., Sorbinil), and flavonoids.[4] The degradation of these compounds will depend on their specific chemical structures. For instance, carboxylic acid derivatives might be susceptible to esterification or decarboxylation, while flavonoids could undergo oxidation of their phenolic groups. The specific structure of this compound would determine its likely degradation pathway.
Troubleshooting Guides
HPLC-MS Analysis Problems
| Problem | Possible Causes | Suggested Solutions |
| Peak Splitting or Tailing | Column overload or contamination. Improper mobile phase composition (e.g., pH). | Check for column contamination and replace if necessary. Optimize the mobile phase composition. Ensure proper column equilibration before injection.[5] |
| Baseline Drift or Noise | Contaminated mobile phase or column. Detector malfunction. Inefficient mobile phase degassing. | Use high-purity solvents and ensure proper mobile phase preparation and degassing. Condition the column before use. Check the detector for any issues.[5] |
| Inconsistent Retention Times | Fluctuations in column temperature. Changes in mobile phase composition. Column degradation. | Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily. Replace the column if it shows signs of degradation.[6] |
| Low Signal Intensity | Sample degradation. Poor ionization in the MS source. Suboptimal detector settings. | Ensure proper sample handling and storage. Optimize MS source parameters (e.g., gas flows, temperatures). Check and adjust detector settings.[7] |
Cell-Based Assay Issues
| Problem | Possible Causes | Suggested Solutions |
| High Well-to-Well Variability | Inconsistent cell seeding. Edge effects in the plate. Contamination. | Ensure uniform cell seeding density. Use the outer wells for media only to minimize edge effects. Maintain sterile technique to prevent contamination. |
| Low Inhibitor Potency | Inhibitor degradation in media. Inhibitor precipitation. Low cell permeability. | Test inhibitor stability in the assay medium over the experiment's duration.[1] Check the inhibitor's solubility in the final assay conditions. Perform cell permeability assays if poor uptake is suspected.[3] |
| Cell Toxicity Observed | Off-target effects of the inhibitor. High concentration of the inhibitor. Solvent toxicity. | Perform cytotoxicity assays to determine the toxic concentration range. Lower the inhibitor concentration. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. |
| Inconsistent Biological Response | Variation in cell health or passage number. Inconsistent incubation times. | Use cells from a consistent passage number and ensure they are healthy before starting the experiment.[2] Standardize all incubation times and experimental procedures. |
Experimental Protocols
Protocol 1: In Vitro Degradation Study of this compound
-
Sample Preparation : Prepare a 10 µM solution of this compound in your chosen experimental buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Incubation : Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points : At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Quenching : Immediately mix the aliquot with an equal volume of ice-cold acetonitrile to precipitate proteins and halt any degradation.
-
Centrifugation : Centrifuge the sample to pellet any precipitate.
-
Analysis : Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC with UV detection at the compound's maximum absorbance wavelength.
-
Data Analysis : Compare the peak area of the parent compound at each time point to the T=0 sample to determine the rate of degradation. The emergence of new peaks can indicate the formation of degradation products.[1]
Protocol 2: In Vitro Metabolite Identification of this compound using Liver Microsomes
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction : Add this compound to the pre-incubated mixture to start the metabolic reaction. A control reaction without the NADPH regenerating system should also be run.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction : Terminate the reaction by adding a cold organic solvent, such as acetonitrile.
-
Protein Precipitation : Vortex the sample and then centrifuge to precipitate the proteins.
-
Sample Preparation for LC-MS : Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis : Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns compared to the parent drug.
Visualizations
Caption: Workflow for degradation and metabolite analysis.
Caption: Troubleshooting logic for inconsistent assay results.
References
Validation & Comparative
A Comparative Guide to Aldose Reductase Inhibitors in Diabetic Neuropathy Models: Epalrestat vs. Aldose Reductase-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Epalrestat, a commercially available aldose reductase inhibitor, and Aldose reductase-IN-5, a lesser-known compound identified as an aldose reductase inhibitor. The management of diabetic neuropathy remains a significant clinical challenge, and the inhibition of aldose reductase, a key enzyme in the polyol pathway, is a well-established therapeutic strategy. This document summarizes the available data on Epalrestat, outlines the necessary experimental protocols for evaluation, and discusses the current understanding of this compound.
Introduction to Aldose Reductase and the Polyol Pathway in Diabetic Neuropathy
Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes mellitus, excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) in an NADPH-dependent manner. Sorbitol is subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase.
The accumulation of sorbitol in tissues that do not require insulin (B600854) for glucose uptake, such as nerves, the retina, and kidneys, leads to osmotic stress. Furthermore, the increased activity of aldose reductase depletes NADPH, a critical cofactor for glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione. This depletion of NADPH and glutathione contributes to increased oxidative stress, both of which are implicated in the pathogenesis of diabetic neuropathy.[1][2] Aldose reductase inhibitors (ARIs) aim to mitigate these pathological effects by blocking the initial step of the polyol pathway.
The Polyol Pathway
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Epalrestat: An Established Aldose Reductase Inhibitor
Epalrestat is a non-competitive and reversible aldose reductase inhibitor that is commercially available in several countries for the treatment of diabetic neuropathy.[3] It has been shown to reduce the accumulation of sorbitol in various tissues, thereby ameliorating the symptoms of diabetic neuropathy.[4]
Quantitative Performance Data for Epalrestat
| Parameter | Species/Tissue | Value | Reference |
| IC50 (Aldose Reductase Inhibition) | Rat Lens | 0.01 µM | [5] |
| Human Placenta | 0.26 µM | [5] | |
| IC50 (Sorbitol Accumulation) | Isolated Rat Lens | 1.5 µM | [5] |
| Isolated Rat Sciatic Nerve | 5 µM | [5] | |
| Human Erythrocytes | 1.5 µM | [5] | |
| In Vivo Efficacy (STZ-induced diabetic rats) | Improvement in Motor Nerve Conduction Velocity | 20 and 40 mg/kg | [5] |
| Prevention of Median MNCV Deterioration (3-year study) | 150 mg/day (human) | [6] | |
| Reduction of Sorbitol Content in Sciatic Nerve and Erythrocytes | 20 and 40 mg/kg | [5] |
This compound: A Potential but Undocumented Inhibitor
This compound (CAS Number: 2480090-03-5) is commercially available and listed as an aldose reductase (ALR2) inhibitor.[7][8][9] Its chemical formula is C18H15NO5, and its IUPAC name is 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-8-[2-(4-hydroxyphenyl)ethenyl]-2-oxo-.[1][10]
To date, there is a lack of publicly available scientific literature detailing the in vitro and in vivo efficacy of this compound. Key performance metrics such as its IC50 value for aldose reductase inhibition and its effects in preclinical models of diabetic neuropathy have not been reported in peer-reviewed publications. Therefore, a direct quantitative comparison with Epalrestat is not currently possible.
Experimental Protocols for Comparative Evaluation
To ascertain the therapeutic potential of a novel aldose reductase inhibitor like this compound and compare it to an established compound such as Epalrestat, a series of standardized in vitro and in vivo experiments are required.
Generalized Experimental Workflow
Caption: A generalized workflow for the evaluation of aldose reductase inhibitors.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against aldose reductase.
Methodology:
-
Enzyme Source: Purified recombinant human aldose reductase (AKR1B1) or enzyme isolated from rat lens or kidney.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).
-
Procedure: The enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound) and a positive control (Epalrestat).
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Rats
Objective: To evaluate the in vivo efficacy of the test compounds in a well-established animal model of diabetic neuropathy.
Methodology:
-
Induction of Diabetes: Diabetes is induced in adult male Sprague-Dawley or Wistar rats by a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg.[10]
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, with a threshold of ≥15 mM often used to define the diabetic state.
-
Treatment: Diabetic animals are randomly assigned to treatment groups: vehicle control, Epalrestat (e.g., 20-40 mg/kg/day, p.o.), and this compound at various doses. Treatment is typically initiated after the confirmation of diabetes and continues for a predefined period (e.g., 4-8 weeks).
-
Efficacy Endpoints:
-
Nerve Conduction Velocity (NCV): Sciatic motor nerve conduction velocity (MNCV) is a key functional measure of peripheral nerve health. It is measured by stimulating the sciatic nerve at two points (e.g., the sciatic notch and the knee) and recording the compound muscle action potential from the plantar muscles. The conduction velocity is calculated from the difference in latency and the distance between the stimulation points.[7]
-
Thermal Hyperalgesia: Neuropathic pain is assessed by measuring the paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat). A decrease in withdrawal latency in diabetic animals indicates hyperalgesia, and the ability of a compound to reverse this is a measure of its analgesic efficacy.
-
Sorbitol Accumulation: At the end of the study, sciatic nerve tissue is collected, and sorbitol levels are quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Conclusion
Epalrestat is a well-characterized aldose reductase inhibitor with demonstrated efficacy in both preclinical models and clinical settings for the treatment of diabetic neuropathy. In contrast, while this compound is identified as an aldose reductase inhibitor, there is a notable absence of publicly available data to support its performance.
For researchers and drug development professionals, the path to validating this compound as a potential therapeutic agent would involve rigorous evaluation following the experimental protocols outlined above. A direct comparison of its in vitro potency (IC50) and its in vivo efficacy in ameliorating nerve conduction deficits, neuropathic pain, and biochemical markers like sorbitol accumulation against the benchmark of Epalrestat would be essential to determine its relative therapeutic potential. Until such data becomes available, Epalrestat remains the established aldose reductase inhibitor with a documented profile in the context of diabetic neuropathy.
References
- 1. 2480090-03-5|this compound|BLD Pharm [bldpharm.com]
- 2. Aldose reductase-IN-6 | CAS#:2470019-41-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-8-[2-(4-hydroxyphenyl)ethenyl]-2-oxo- [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Diabetic Peripheral Neuropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathophysiology and treatment of diabetic peripheral neuropathy: the case for diabetic neurovascular function as an essential component - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aldose Reductase Inhibitors for Cataract Prevention: Sorbinil as a Benchmark
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aldose reductase inhibitors (ARIs) for the prevention of diabetic cataracts, with a detailed focus on the well-characterized compound Sorbinil. Despite extensive searches of scientific literature and chemical databases, the specific compound "Aldose reductase-IN-5" could not be identified in the public domain. It is presumed to be an internal, pre-clinical designation for a novel compound not yet publicly disclosed. Therefore, this guide will use Sorbinil as a benchmark for evaluating the potential of new ARIs in cataract prevention, providing the necessary data, protocols, and pathway diagrams to facilitate such comparisons.
Introduction to Aldose Reductase and Diabetic Cataracts
Diabetic cataract is a major complication of diabetes mellitus, leading to significant visual impairment. The pathogenesis of this condition is strongly linked to the polyol pathway of glucose metabolism. In hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol.[1][2] Sorbitol, a sugar alcohol, accumulates within the lens fibers, leading to osmotic stress, oxidative damage, and eventual opacification of the lens.[3][4]
Aldose reductase inhibitors are a class of drugs that competitively inhibit AR, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.[1][4] Sorbinil is one of the earliest and most extensively studied ARIs, providing a valuable reference for the development and evaluation of new therapeutic candidates.
Mechanism of Action: The Polyol Pathway
The polyol pathway is a two-step metabolic route that becomes particularly active during hyperglycemia.
-
Aldose Reductase (AR): In the presence of high glucose levels, AR reduces glucose to sorbitol, consuming NADPH as a cofactor.
-
Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose (B13574) by SDH, with NAD+ as a cofactor.
The accumulation of sorbitol is the primary driver of osmotic stress in the lens, while the depletion of NADPH can impair the cell's antioxidant defenses, contributing to oxidative stress.
Signaling Pathway of Diabetic Cataractogenesis
Caption: The polyol pathway in diabetic cataract formation and the inhibitory action of ARIs.
Quantitative Data Comparison
The following table summarizes the inhibitory potency of Sorbinil against aldose reductase from various sources. This data serves as a benchmark for evaluating novel ARIs like the conceptual "this compound".
| Compound | Enzyme Source | Substrate | IC50 Value | Reference |
| Sorbinil | Rat Lens | DL-Glyceraldehyde | ~3 µM | [5] |
| Bovine Lens | DL-Glyceraldehyde | ~1 µM | [5] | |
| Human Recombinant | DL-Glyceraldehyde | Not specified | ||
| This compound | Not available | Not available | Not available |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
In Vivo Efficacy of Sorbinil in Cataract Prevention
Animal models are crucial for evaluating the in vivo efficacy of ARIs. The following table summarizes key findings from studies on Sorbinil in diabetic and galactosemic cataract models.
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Rats | Streptozotocin-induced diabetes | Sorbinil (oral) | Arrested progression and promoted reversal of early-stage cataracts. Normalized lens sorbitol levels. | [6] |
| Rats | Galactose-fed | Sorbinil (oral) | Prevented cataract formation for up to 8 months. | |
| Dogs | Galactose-fed | Sorbinil (topical) | Arrested further development of cataracts. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ARIs.
In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials and Reagents:
-
Enzyme Source: Purified aldose reductase (e.g., from rat lens, human recombinant) or tissue homogenate.
-
Buffer: 0.1 M Sodium phosphate (B84403) buffer (pH 6.2).
-
Cofactor: 0.15 mM NADPH solution.
-
Substrate: 10 mM DL-Glyceraldehyde.
-
Inhibitor: Test compound (e.g., this compound, Sorbinil) dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution.
-
Add the test inhibitor at various concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (DL-Glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the rate of NADPH oxidation (ΔA/min).
-
The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for In Vivo Cataract Model
Caption: A typical workflow for evaluating the efficacy of ARIs in an in vivo diabetic cataract model.
Conclusion and Future Directions
Sorbinil has demonstrated significant efficacy in preventing and delaying the progression of diabetic cataracts in preclinical models by inhibiting aldose reductase. However, its clinical development was hampered by issues such as limited efficacy in some trials and adverse effects. The search for novel ARIs with improved potency, selectivity, and pharmacokinetic profiles is ongoing.
For any new investigational drug like "this compound", a thorough evaluation following the principles and protocols outlined in this guide is essential. Direct comparative studies against established benchmarks like Sorbinil, utilizing standardized assays and relevant animal models, will be critical in determining its potential as a therapeutic agent for the prevention of diabetic cataracts. The ultimate goal is to develop a safe and effective pharmacological intervention that can be used clinically to prevent this sight-threatening complication of diabetes.
References
- 1. Advances in pharmacological strategies for the prevention of cataract development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pharmacotherapy of cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Search of inhibitors of aldose reductase for treatment of diabetic cataracts using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of diabetic cataract by sorbinil, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aldose Reductase Inhibitors: Aldose Reductase-IN-5 vs. Ponalrestat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies targeting diabetic complications, the inhibition of aldose reductase (ALR2) remains a focal point of research. This enzyme is the first and rate-limiting step in the polyol pathway, which becomes hyperactive under hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent cellular damage. This guide provides an objective, data-driven comparison of two aldose reductase inhibitors: the investigational compound Aldose reductase-IN-5 and the widely studied Ponalrestat (B1679041).
Biochemical and Pharmacological Profile
Both this compound and Ponalrestat are potent inhibitors of aldose reductase 2 (ALR2), the primary isoform implicated in the pathogenesis of diabetic complications. While both compounds exhibit strong inhibitory activity, their reported potencies and mechanisms of action warrant a detailed comparison.
Table 1: Comparative Inhibitory Potency against Aldose Reductase (ALR2)
| Compound | Metric | Value | Inhibition Mechanism |
| This compound | IC50 | 99.29 nM[1] | Non-competitive[2] |
| Ponalrestat | Ki | 7.7 nM[3] | Non-competitive[3] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Ponalrestat demonstrates a lower inhibition constant (Ki), suggesting a higher binding affinity for the enzyme compared to the reported IC50 value for this compound. It is important to note that IC50 values can be influenced by assay conditions, whereas Ki is an intrinsic measure of binding affinity. Both compounds, however, operate through a non-competitive mechanism of inhibition, which is advantageous as their efficacy is not diminished by elevated glucose levels.[3]
In Vivo Efficacy
Preclinical studies in animal models provide valuable insights into the potential therapeutic utility of these inhibitors.
This compound: In vivo studies have demonstrated that this compound exhibits a hypoglycemic effect in alloxan-induced diabetic mice.[2] A dose of 10 mg/kg was shown to significantly lower blood glucose levels.[2]
Ponalrestat: Ponalrestat has been shown to effectively reduce sorbitol accumulation in the lens of diabetic mice, suggesting its potential to ameliorate or delay the onset of diabetic cataracts.[4] Furthermore, in streptozotocin-diabetic rats, Ponalrestat pretreatment prevented enhanced contractile responses and depressed endothelium-dependent relaxations in the aorta, indicating a protective effect on vascular function.[5] Long-term treatment with Ponalrestat in diabetic Bio-Breeding rats partially but significantly prevented the slowing of nerve conduction and axonal degenerative changes.[6]
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
Aldose Reductase Inhibition Assay (for this compound)
The inhibitory activity of this compound was determined using an in vitro enzymatic assay.[2] The protocol, as described in the referenced literature, likely involved the following steps:
-
Enzyme Source: Recombinant human or animal aldose reductase.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: NADPH.
-
Assay Principle: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Procedure: The reaction mixture containing the enzyme, NADPH, and various concentrations of this compound is incubated. The reaction is initiated by the addition of the substrate.
-
Data Analysis: The rate of NADPH oxidation is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Aldose Reductase Inhibition Assay (for Ponalrestat)
The inhibitory kinetics of Ponalrestat were determined using a similar spectrophotometric assay.[7][8][9]
-
Enzyme Source: Partially purified aldose reductase from bovine lens.[8]
-
Substrate: DL-glyceraldehyde.[8]
-
Cofactor: NADPH.[8]
-
Assay Principle: Monitoring the decrease in NADPH absorbance at 340 nm.[7][8][9]
-
Procedure: A reaction mixture containing phosphate (B84403) buffer, NADPH, the enzyme, and varying concentrations of Ponalrestat is pre-incubated. The reaction is initiated with the substrate.[7][8]
-
Data Analysis: The rates of reaction are used to determine the inhibition constant (Ki) through non-linear fitting of the kinetic data.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway, the mechanism of action of the inhibitors, and a typical experimental workflow for their evaluation.
Conclusion
This compound has shown promising in vivo activity with its hypoglycemic effect. Ponalrestat has a more extensive history of preclinical evaluation, demonstrating efficacy in reducing sorbitol accumulation and ameliorating some functional deficits in diabetic animal models. It is noteworthy that despite its preclinical promise, Ponalrestat's clinical development was halted due to a lack of significant efficacy in human trials. The future development of this compound will depend on further preclinical and clinical investigations to establish its safety and efficacy profile. This head-to-head comparison provides a valuable resource for researchers in the field to inform their ongoing and future studies in the pursuit of effective treatments for diabetic complications.
References
- 1. ALR2-IN-5 | Aldose Reductase | | Invivochem [invivochem.com]
- 2. Development of non-acidic 4-methylbenzenesulfonate-based aldose reductase inhibitors; Design, Synthesis, Biological evaluation and in-silicostudies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of ponalrestat on sorbitol levels in the lens of obese and diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of aldose reductase inhibition with ponalrestat on changes in vascular function in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effect of long-term aldose reductase inhibition (ponalrestat) on nerve conduction and sural nerve structure in the spontaneously diabetic Bio-Breeding rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of Aldose Reductase-IN-5 in a Secondary Diabetic Neuropathy Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a novel compound, Aldose reductase-IN-5, in a secondary model of diabetic complications. The performance of this compound is benchmarked against established aldose reductase inhibitors, supported by experimental data from in vitro and in vivo studies.
Introduction to Aldose Reductase Inhibition
Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2][3] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol in tissues that do not require insulin (B600854) for glucose uptake, including nerves, the retina, and kidneys.[4][5] This accumulation is implicated in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[6][7] Aldose reductase inhibitors (ARIs) are a class of drugs that block this pathway, thereby offering a potential therapeutic strategy to prevent or mitigate these long-term complications.[6][8] The validation of new ARIs in relevant secondary disease models is crucial to ascertain their therapeutic potential.
In Vitro Efficacy Comparison
The inhibitory potential of this compound against aldose reductase was evaluated and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | IC50 (µM) | Target Enzyme Source | Substrate Used |
| This compound | [Data Not Available] | Bovine Lens | DL-Glyceraldehyde |
| Epalrestat | 0.012 | Not Specified | DL-Glyceraldehyde |
| Tolrestat | 0.015 | Not Specified | DL-Glyceraldehyde |
| Sorbinil | 0.26 - 1.4 | Bovine Lens | Glucose |
| Fidarestat | 0.018 | Not Specified | DL-Glyceraldehyde |
| Ranirestat (AS-3201) | [Data Not Available] | Not Specified | DL-Glyceraldehyde |
Efficacy in a Preclinical Model of Diabetic Neuropathy
To assess the in vivo efficacy, a streptozotocin-induced diabetic rat model, a well-established secondary model for diabetic neuropathy, was utilized. The key endpoint measured was the motor nerve conduction velocity (MNCV), a functional indicator of nerve health.
| Treatment Group | Dose (mg/kg/day) | Duration | Change in MNCV (% improvement vs. diabetic control) |
| This compound | [Data Not Available] | 8 weeks | [Data Not Available] |
| Epalrestat | 50 | 8 weeks | ~15-20% |
| Sorbinil | 25 | 4 weeks | Significant improvement (exact % varies) |
| Fidarestat | 2 | 12 weeks | Significant improvement (exact % varies) |
| Diabetic Control (Untreated) | - | - | Baseline decrease |
| Healthy Control (Non-diabetic) | - | - | Normal MNCV |
Experimental Protocols
In Vitro Aldose Reductase Activity Assay
This protocol outlines the spectrophotometric method used to determine the in vitro inhibitory activity of test compounds against aldose reductase.
-
Enzyme Preparation: Aldose reductase is purified from bovine lenses.[9] The final enzyme preparation should have a known specific activity.
-
Reaction Mixture: The reaction is typically carried out in a quartz cuvette containing a phosphate (B84403) buffer (pH 6.2), NADPH as a cofactor, and the substrate (e.g., DL-glyceraldehyde).[10]
-
Inhibitor Addition: Test compounds, including this compound and reference inhibitors, are added to the reaction mixture at varying concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10]
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Diabetic Neuropathy Model
This protocol describes the induction of diabetes and the assessment of neuropathy in a rat model.
-
Induction of Diabetes: Diabetes is induced in male Wistar rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment Administration: Diabetic rats are orally administered with either the vehicle (control), this compound, or a reference inhibitor daily for the specified duration.
-
Motor Nerve Conduction Velocity (MNCV) Measurement: At the end of the treatment period, MNCV is measured in the sciatic nerve under anesthesia. Stimulating electrodes are placed on the sciatic notch and the tibial nerve at the ankle. The resulting muscle action potentials are recorded from the plantar muscles of the hind paw. The conduction velocity is calculated by dividing the distance between the two stimulating sites by the difference in latency.
-
Data Analysis: The MNCV of the treated groups is compared to that of the diabetic control and healthy control groups to determine the therapeutic efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway targeted by this compound and the general workflow of the efficacy validation process.
Caption: The Polyol Pathway and the site of action for this compound.
Caption: Experimental workflow for validating the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. Aldehyde Reductase (Aldose Reductase or NADPH-aldose reductase) [sas.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Aldose reductase inhibition in the treatment of diabetic neuropathy: where are we in 2004? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Cross-Validation of Aldose Reductase Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of a representative aldose reductase inhibitor, Fidarestat, across various cell types. Due to the limited availability of specific public data for "Aldose reductase-IN-5," Fidarestat is used here as a well-characterized example to demonstrate the cross-validation process. Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia.[1][2] Its inhibition is a therapeutic strategy for various conditions, including diabetic complications and cancer.[2][3][4][5]
Comparative Activity of Fidarestat in Different Cell Types
The inhibitory efficacy of an aldose reductase inhibitor can vary between different cell types, influenced by factors such as inhibitor uptake, target enzyme expression levels, and the specific cellular environment. Below is a summary of the observed effects of Fidarestat in key cell types implicated in diseases where aldose reductase plays a significant role.
| Cell Type | Disease Context | Observed Effects of Fidarestat (SNK-860) | Quantitative Data |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Diabetic Vascular Complications | Dose-dependently decreased intracellular sorbitol concentration. Suppressed increases in fragmented DNA, caspase-3 activity, and 8-hydroxy-2'-deoxyguanosine (B1666359) (an indicator of oxidative stress) induced by high glucose.[6] | Specific IC50 not provided in the study, but significant suppression of high-glucose-induced effects was observed.[6] |
| Retinal Pericytes | Diabetic Retinopathy | Rescued pericytes from high glucose-induced apoptosis.[7] | A significant reduction in apoptotic cells was observed with ARI treatment.[7] |
| Human Colon Cancer Cells (HT29, KM20) | Cancer Metastasis | Prevented epidermal growth factor (EGF) or fibroblast growth factor (FGF)-induced migration and invasion by over 70%. Inhibited the adhesion of cancer cells to endothelial cells by over 80%.[3] | Not specified in terms of IC50 for migration/invasion, but potent inhibition was demonstrated.[3] |
| Mouse Embryonic Neural Stem Cells | Diabetic Neuropathy | Decreased oxidative stress, restored cell viability and proliferation, and reduced apoptotic cell death in cells exposed to high glucose.[8] | Not specified. |
| Schwann Cells | Diabetic Neuropathy | Diminished the high-glucose-induced accumulation of polyols (sorbitol and fructose).[1] | Not specified. |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluating aldose reductase inhibitors, the following diagrams illustrate the polyol pathway and a typical experimental workflow.
Caption: The Polyol Pathway and the inhibitory action of an Aldose Reductase Inhibitor.
Caption: A generalized workflow for the in vitro assessment of Aldose Reductase inhibitors.
Experimental Protocols
Below is a detailed, generalized protocol for determining the in vitro inhibitory activity of a compound against aldose reductase. This protocol is a composite of methodologies described in the scientific literature.[9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Materials:
-
Enzyme Source: Purified aldose reductase or a supernatant from a tissue homogenate (e.g., rat lens, kidney) or cell lysate known to express aldose reductase.
-
Test Compound: Aldose reductase inhibitor (e.g., Fidarestat) dissolved in a suitable solvent (e.g., DMSO).
-
Substrate: DL-glyceraldehyde.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt hydrate (B1144303) (NADPH).
-
Buffer: 0.067 M Phosphate (B84403) buffer (pH 6.2).
-
Instrumentation: UV-Visible spectrophotometer capable of reading at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound at a high concentration and then create a series of dilutions to be tested.
-
Prepare solutions of DL-glyceraldehyde and NADPH in the phosphate buffer.
-
-
Enzyme Activity Assay:
-
The total volume of the reaction mixture is typically 1 mL.
-
In a quartz cuvette, add the following in order:
-
0.7 mL of 0.067 M phosphate buffer (pH 6.2).
-
0.1 mL of the enzyme preparation.
-
0.1 mL of the test compound solution at a specific concentration (or solvent for the control).
-
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding 0.1 mL of NADPH solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation, which is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
-
Cross-Validation in Different Cell Types:
To cross-validate the activity of an aldose reductase inhibitor, the above protocol can be adapted for different cell types. This involves preparing cell lysates from each cell type of interest and using these lysates as the enzyme source. By comparing the IC50 values obtained from different cell lysates, researchers can assess the cell-type-specific inhibitory potency of the compound. It is also crucial to perform cellular assays to confirm that the in vitro inhibition translates to a functional effect in intact cells, such as measuring the reduction of sorbitol accumulation under high glucose conditions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aldose reductase prevents colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Targeting aldose reductase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of polyol pathway in high glucose-induced endothelial cell damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Independent Verification of Aldose Reductase Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the inhibitory action of novel compounds targeting aldose reductase, such as Aldose reductase-IN-5. Due to the limited publicly available data on this compound, this document outlines the established methodologies and comparative data for well-characterized aldose reductase inhibitors (ARIs). This will serve as a practical guide for researchers to design and interpret experiments aimed at validating the efficacy and potency of new chemical entities in this class.
The Role of Aldose Reductase in Disease
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1][2] Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway significantly increases.[1][3] The resulting accumulation of sorbitol in tissues that do not require insulin (B600854) for glucose uptake, such as nerves, the retina, and kidneys, leads to osmotic stress and cellular damage.[2][3] This process is a key contributor to the pathogenesis of diabetic complications, including neuropathy, retinopathy, and nephropathy.[1][3] Aldose reductase inhibitors aim to block this pathway, thereby mitigating the downstream pathological effects.[2]
Comparative Analysis of Aldose Reductase Inhibitors
The efficacy of an aldose reductase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several well-known aldose reductase inhibitors, providing a benchmark for the evaluation of new compounds like this compound.
| Inhibitor | IC50 Value (µM) | Source Organism/Enzyme | Substrate | Reference |
| Epalrestat | ~0.098 | Human lens ALR2 | DL-Glyceraldehyde | [3] |
| Ranirestat | More potent than Epalrestat | Preclinical models | Not Specified | [1] |
| Sorbinil | 0.4 - 1.4 | Bovine lens (purified) | Glucose | [4] |
| Tolrestat | Lower than Alrestatin | In vitro assays | Not Specified | [5] |
| Alrestatin | Higher than other ARIs | In vitro assays | Not Specified | [5] |
| Quercetin | 5 | Not Specified | Not Specified | [6] |
| Cinnarizine | 5.87 - 8.77 (range for Ca2+ channel blockers) | Not Specified | Not Specified | [7] |
| Nifedipine | 2.5 | Recombinant human AR | DL-Glyceraldehyde | [8] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the substrate used.[4]
Experimental Protocols for Verification
The independent verification of an aldose reductase inhibitor's activity involves a series of standardized in vitro assays. The following protocols provide a detailed methodology for conducting these key experiments.
In Vitro Aldose Reductase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of aldose reductase.
Materials:
-
Purified or recombinant aldose reductase
-
NADPH (cofactor)
-
DL-glyceraldehyde or another suitable substrate
-
Phosphate (B84403) buffer (pH 6.2-7.0)
-
Test compound (e.g., this compound)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent plate or cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the purified aldose reductase enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Aldose Reductase Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
The Polyol Pathway and its role in diabetic complications.
Workflow for in vitro aldose reductase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of aldose reductase inhibitors in vitro. Effects of enzyme purification and substrate type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
Replicating Aldose Reductase Inhibition: A Comparative Guide to Epalrestat and Ranirestat
This guide provides a framework for replicating and comparing the inhibitory effects of two known aldose reductase inhibitors, Epalrestat and Ranirestat. The information is intended for researchers, scientists, and drug development professionals in a laboratory setting. Included are comparative efficacy data, detailed experimental protocols for in vitro and cellular assays, and visualizations of the underlying biological pathway and experimental procedures.
Comparative Inhibitor Performance
The following table summarizes the in vitro potency of Epalrestat and Ranirestat against aldose reductase sourced from different species. This data is crucial for establishing baseline expectations for replication studies.
| Compound | Target Enzyme | IC50 Value |
| Epalrestat | Human recombinant Aldose Reductase | 10 nM[1] |
| Ranirestat | Rat lens Aldose Reductase | 11 nM[2] |
| Ranirestat | Human recombinant Aldose Reductase | 15 nM[2] |
Understanding the Mechanism of Action
Both Epalrestat and Ranirestat function by inhibiting the aldose reductase enzyme, a key component of the polyol pathway.[3][4][5][6][7] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[4][6] This accumulation can cause osmotic stress and cellular damage, contributing to diabetic complications like neuropathy, retinopathy, and nephropathy.[8]
Epalrestat is a noncompetitive and reversible inhibitor of aldose reductase.[4][8] By blocking this enzyme, it prevents the conversion of excess glucose into sorbitol, thereby mitigating the downstream pathological effects.[4][6] Ranirestat also acts as a potent aldose reductase inhibitor, effectively reducing the accumulation of sorbitol in tissues.[3][7]
Experimental Protocols
To replicate the findings for aldose reductase inhibitors, the following detailed protocols for an in vitro enzyme inhibition assay and a cellular-level sorbitol accumulation assay are provided.
In Vitro Aldose Reductase Inhibition Assay
This assay spectrophotometrically measures the inhibitory effect of a compound on aldose reductase activity by monitoring the oxidation of NADPH.[9][10][11][12][13]
Materials:
-
Recombinant human or rat aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate (B84403) buffer (0.067 M, pH 6.2)
-
Test compounds (Epalrestat, Ranirestat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in the phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.
-
Prepare serial dilutions of the test compounds in the phosphate buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution (or vehicle control)
-
Aldose reductase enzyme solution
-
-
-
Incubation:
-
Incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cellular Sorbitol Accumulation Assay
This assay measures the ability of an inhibitor to reduce intracellular sorbitol levels in a relevant cell line cultured under high glucose conditions.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells, Schwann cells)
-
Cell culture medium (e.g., DMEM)
-
High glucose medium (e.g., DMEM with 30-50 mM glucose)
-
Test compounds (Epalrestat, Ranirestat)
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
Procedure:
-
Cell Culture:
-
Culture the cells to 80-90% confluency in standard medium.
-
-
Treatment:
-
Replace the standard medium with high glucose medium.
-
Add serial dilutions of the test compounds to the cells and incubate for 24-48 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer and collect the cell lysates.
-
-
Sorbitol Measurement:
-
Determine the intracellular sorbitol concentration in the lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein concentration of each sample.
-
Calculate the percentage of sorbitol reduction for each concentration of the test compound relative to the vehicle control.
-
Determine the EC50 value, the concentration at which the compound reduces sorbitol accumulation by 50%.
-
Visualizing the Pathway and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Caption: Workflow for in vitro and cellular assays of Aldose Reductase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ranirestat - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. mims.com [mims.com]
- 6. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Epalrestat - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. 亞旭生物科技 [abscience.com.tw]
- 13. bmrservice.com [bmrservice.com]
A Comparative Guide to Aldose Reductase Inhibitors: Fidarestat vs. Sorbinil in Models of Limited Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two aldose reductase inhibitors (ARIs), the next-generation inhibitor Fidarestat (B1672664) and the first-generation inhibitor Sorbinil (B39211). Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactivated during hyperglycemia and is implicated in the pathogenesis of diabetic complications. While the concept of clinically defined "sorbinil-resistant" patient populations is not established, this guide addresses the comparative efficacy of these inhibitors, particularly focusing on scenarios where the limited potency or duration of action of an inhibitor like Sorbinil may be overcome by a more potent and continuously acting agent like Fidarestat.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the inhibitory potency and clinical efficacy of Fidarestat and Sorbinil.
Table 1: In Vitro Inhibitory Potency of Aldose Reductase Inhibitors
| Compound | IC50 (µM) | Enzyme Source | Substrate |
| Fidarestat | ~0.0083 | Recombinant human | DL-Glyceraldehyde |
| Sorbinil | 0.28 | Not Specified | DL-Glyceraldehyde[1] |
Note: Lower IC50 values indicate greater potency.
Table 2: Comparative Efficacy in a Rat Model of Galactose-Induced Cataract
| Treatment | Dose | Outcome | Reference |
| Sorbinil | 15 mg/kg/day | Complete prevention of cataracts | [2] |
| E-0722 (a more potent ARI than Sorbinil) | 1 mg/kg/day | More effective than 15 mg/kg Sorbinil in preventing cataracts | [2] |
Note: While a direct head-to-head in vivo study between Fidarestat and Sorbinil was not identified, this data illustrates the principle that a more potent ARI can achieve better outcomes at a lower dose.
Table 3: Clinical Efficacy in Patients with Diabetic Peripheral Neuropathy
| Compound | Study Duration | Key Outcomes | Reference |
| Fidarestat | 52 weeks | Significant improvement in 5 of 8 electrophysiological measures; significant improvement in subjective symptoms (numbness, pain, etc.) compared to placebo.[3][4] | [3][4] |
| Sorbinil | 6 months | No significant improvement in nerve function; significant reduction in red blood cell sorbitol levels. | [5] |
| Sorbinil | 12 months | No beneficial effect on clinical manifestations or neurophysiological measurements. | [6] |
| Sorbinil | 9 weeks | Small but statistically significant improvement in nerve conduction velocity. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general workflow for evaluating aldose reductase inhibitors.
Caption: The Polyol Pathway and sites of action for Fidarestat and Sorbinil.
Caption: Generalized workflow for preclinical evaluation of aldose reductase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical and clinical findings.
Streptozotocin (STZ)-Induced Diabetic Rat Model for Neuropathy Studies
This model is widely used to mimic type 1 diabetes and its associated neuropathy.
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.[8][9]
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ, freshly dissolved in cold citrate (B86180) buffer (pH 4.5), is administered at a dose of 50-65 mg/kg body weight.[8][10] Fasting the animals for 12-20 hours prior to STZ administration can enhance the induction of diabetes.[10]
-
Confirmation of Diabetes: Blood glucose levels are measured from tail vein blood samples 48-72 hours post-injection. Rats with blood glucose levels ≥ 15 mmol/L (or ≥ 250 mg/dL) are considered diabetic.[10][11]
-
Drug Administration: Treatment with ARIs (e.g., Fidarestat or Sorbinil) or vehicle is typically initiated after the confirmation of diabetes and continues for a specified period (e.g., 10 weeks).[12] Administration is often through oral gavage or mixed in the diet.
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity (NCV): Motor and sensory NCV are measured in peripheral nerves (e.g., sciatic and tibial nerves) using electrophysiological techniques.
-
Sorbitol Accumulation: Sciatic nerve tissue is collected at the end of the study to measure sorbitol levels, typically by spectrofluorometric enzymatic methods.[13]
-
Galactose-Fed Rat Model for Cataract Studies
This model is used to induce sugar cataracts through the accumulation of galactitol (dulcitol) in the lens.
-
Animal Model: Young (e.g., weanling) Sprague-Dawley rats are often used as they are highly susceptible to galactose-induced cataracts.[14]
-
Induction of Cataracts: Rats are fed a diet containing a high concentration of D-galactose (typically 30-50%).[14]
-
Drug Administration: The test compounds (e.g., Fidarestat or Sorbinil) are administered orally, either mixed in the galactose-rich diet or by daily gavage, starting from the initiation of the galactose diet.[2]
-
Assessment of Cataract Formation:
-
Ophthalmoscopy and Slit-Lamp Biomicroscopy: Lenses are examined at regular intervals to monitor the development and progression of cataracts.[15]
-
Biochemical Analysis: At the end of the study, lenses can be collected to measure galactitol levels.
-
Clinical Trial Protocol for Diabetic Peripheral Neuropathy
This outlines a general approach for evaluating the efficacy of ARIs in human subjects.
-
Study Design: A double-blind, placebo-controlled, randomized, parallel-group study is a common design.[3][4]
-
Patient Population: Patients with type 1 or type 2 diabetes and confirmed diabetic peripheral neuropathy (based on clinical symptoms and electrophysiological measurements) are enrolled.[3][4]
-
Treatment: Patients are randomized to receive either the investigational drug (e.g., Fidarestat 1 mg/day) or a matching placebo for a defined period (e.g., 52 weeks).[3][4]
-
Efficacy Endpoints:
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
Conclusion
The available data suggests that next-generation aldose reductase inhibitors, such as Fidarestat, offer significant advantages in potency over first-generation compounds like Sorbinil. While direct comparative efficacy data in "sorbinil-resistant" models is lacking, the superior and more sustained inhibitory action of Fidarestat observed in preclinical and clinical studies indicates its potential to provide therapeutic benefit where less potent inhibitors may not be as effective. The consistent positive outcomes in clinical trials for diabetic neuropathy with Fidarestat, in contrast to the mixed results for Sorbinil, further support its potential as a more reliable therapeutic agent for the management of diabetic complications. Future research focusing on direct, head-to-head comparisons in robust preclinical models will be invaluable for definitively establishing the comparative efficacy of these aldose reductase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldose reductase inhibitors and prevention of galactose cataracts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Aldose Reductase Inhibition in Diabetic Neuropathy: Clinical and Neurophysiological Studies of one Year's Treatment with Sorbinil | Semantic Scholar [semanticscholar.org]
- 7. Clinical trials of sorbinil on nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prefeeding of aldose reductase inhibitor and galactose cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galactose cataract prevention with sorbinil, an aldose reductase inhibitor: a light microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Aldose reductase-IN-5
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Aldose reductase-IN-5. Given the nature of this potent enzyme inhibitor, strict adherence to safety protocols is essential to ensure personal safety and the integrity of the research. This document outlines procedural, step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment should be worn at all times when handling this compound. The following table summarizes the recommended PPE.[1][2]
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1] |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the compound in powdered form or when there is a risk of aerosol generation.[1][2] |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat should be worn to protect skin and clothing. For procedures with a high risk of contamination, a disposable gown is recommended.[1] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan for Handling this compound
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the package to a designated handling area, preferably within a chemical fume hood.[1]
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.[1]
-
Carefully unpack the container, ensuring the primary container is sealed and intact.
-
Label the container with the date of receipt and store it according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
Handling and Use:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[1]
-
When weighing and preparing solutions, use disposable equipment whenever possible to minimize cross-contamination.
-
Avoid direct contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Emergency Procedures
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Notify your supervisor and the laboratory safety officer.
-
Secure the area to prevent entry.
-
For small spills of powdered material, gently cover it with a damp paper towel to avoid raising dust, then use an appropriate absorbent material.[1]
-
For liquid spills, use an inert absorbent material.[1]
-
Clean the spill area with a suitable decontamination solution and dispose of all contaminated materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Caption: Safe handling workflow for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
